Diphenidol
Description
This compound is an antiemetic agent used in the treatment of vomiting and vertigo. This compound overdose may result in serious toxicity in children.
This compound is an Antiemetic. The physiologic effect of this compound is by means of Emesis Suppression.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1967.
shows anti-arrhythmic activity; RN given refers to unlabeled parent cpd
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKLTJNUQRZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3254-89-5 (hydrochloride) | |
| Record name | Diphenidol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
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DSSTOX Substance ID |
DTXSID3022950 | |
| Record name | Diphenidol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diphenidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L | |
| Record name | DIPHENIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diphenidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER | |
CAS No. |
972-02-1 | |
| Record name | Diphenidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=972-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenidol [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Diphenidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difenidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.310 | |
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| Record name | DIPHENIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO8R319LY | |
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| Record name | DIPHENIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diphenidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-214, 104-105 °C | |
| Record name | Diphenidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIPHENIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathways for Diphenidol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Diphenidol and its analogues. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.
Introduction to this compound
This compound, chemically known as α,α-diphenyl-1-piperidinebutanol, is a muscarinic receptor antagonist that has been utilized as an antiemetic and antivertigo agent.[1] Its therapeutic effects are primarily attributed to its action on the vestibular system and the chemoreceptor trigger zone.[2][3] The core structure of this compound, featuring a diphenylmethanol moiety connected to a piperidine ring via a butyl chain, has served as a scaffold for the development of various analogues with modified pharmacological profiles. This guide will delve into the established synthetic routes to this compound and explore the synthesis of several of its key analogues, providing the necessary technical details for their preparation and characterization.
Core Synthesis Pathway of this compound
The most prevalent and industrially significant method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction allows for the efficient formation of the carbon-carbon bond that connects the diphenylmethyl group to the piperidinobutane backbone.
The overall synthetic workflow can be visualized as follows:
Step 1: Synthesis of 3-Piperidinopropyl chloride
The precursor for the Grignard reagent, 3-piperidinopropyl chloride, is typically synthesized via the alkylation of piperidine with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane.[1]
Reaction Scheme:
Step 2: Grignard Reaction
The core of the synthesis involves the formation of a Grignard reagent from 3-piperidinopropyl chloride and magnesium metal, followed by its reaction with benzophenone.[1] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzophenone.
Reaction Scheme:
Step 3: Hydrolysis and Isolation
The final step is the hydrolysis of the magnesium alkoxide intermediate, typically with a weak acid, to yield this compound.
Reaction Scheme:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound. These protocols are based on established methodologies and are intended for use by trained professionals in a laboratory setting.
Synthesis of 3-Piperidinopropyl chloride
Materials:
-
1-Bromo-3-chloropropane
-
Piperidine
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-bromo-3-chloropropane at 20 ± 5 °C, slowly add piperidine over 2-3 hours.
-
After the addition is complete, continue stirring for an additional 0.5-1.5 hours.
-
Add sodium hydroxide solution to the reaction mixture.
-
Continue the reaction until completion, as monitored by a suitable technique (e.g., TLC or GC).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The resulting product, 1-(3-chloropropyl)piperidine, can be purified by distillation under reduced pressure.
Synthesis of this compound (α,α-diphenyl-1-piperidinebutanol)
Materials:
-
3-Piperidinopropyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Benzophenone
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.
-
Grignard Reagent Formation:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of 3-piperidinopropyl chloride in anhydrous ether/THF to the flask.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining solution of 3-piperidinopropyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous ether/THF and place it in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
-
Synthesis of this compound Analogues
The versatile nature of the Grignard synthesis allows for the preparation of a wide range of this compound analogues by modifying the starting materials.
Analogues with Modified Piperidine Ring
Modifications to the piperidine ring can be achieved by using different cyclic secondary amines in the initial alkylation step. For example, using pyrrolidine instead of piperidine would yield a pyrrolidine analogue.
General Workflow for Piperidine Ring Modification:
Analogues with Modified Benzhydryl Group
By replacing benzophenone with substituted benzophenones in the Grignard reaction, analogues with modifications on the phenyl rings can be synthesized. For instance, using 4,4'-difluorobenzophenone would result in a di-fluorinated this compound analogue.
General Workflow for Benzhydryl Group Modification:
N-Oxide Analogues
The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide or a peroxy acid.
General Workflow for N-Oxide Synthesis:
Quantitative Data
While specific yields can vary depending on the reaction scale and optimization, the following table provides representative data for the synthesis of this compound and its analogues found in the literature.
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
| This compound | 3-Piperidinopropyl chloride, Benzophenone | Grignard Reaction | ~70-85 | |
| This compound Hydrochloride | This compound, Hydrochloric acid | Salt Formation | High | |
| Pyrrolidine Analogue | N-(3-chloropropyl)pyrrolidine, Benzophenone | Grignard Reaction | ~60-75 | |
| 4,4'-Difluoro Analogue | 3-Piperidinopropyl chloride, 4,4'-Difluorobenzophenone | Grignard Reaction | ~65-80 | |
| This compound N-Oxide | This compound, m-CPBA | Oxidation | ~80-90 |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by acting as a non-selective antagonist at muscarinic acetylcholine receptors (M1-M4). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The antagonism of these receptors in the vestibular nuclei and other brainstem areas is believed to be responsible for this compound's antiemetic and antivertigo properties.
The signaling pathways of the relevant muscarinic receptors are as follows:
M1 and M3 Receptor Signaling (Gq-coupled)
M1 and M3 receptors are coupled to Gq proteins. Antagonism of these receptors by this compound would inhibit the following cascade:
M2 and M4 Receptor Signaling (Gi/o-coupled)
M2 and M4 receptors are coupled to Gi/o proteins, which are inhibitory. Antagonism of these receptors by this compound would disinhibit the cell by preventing the following cascade:
References
The Pharmacological Profile and Pharmacodynamics of Diphenidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidol is a piperidine derivative with pronounced anti-vertigo and anti-emetic properties. It is utilized in the management of nausea and vomiting associated with various conditions, including postoperative states, Meniere's disease, and chemotherapy. This technical guide provides an in-depth overview of the pharmacological profile and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental workflows.
Pharmacological Profile
This compound's therapeutic effects are primarily attributed to its complex interactions with various neurotransmitter receptors and ion channels. Its pharmacological profile is characterized by its antagonism of muscarinic acetylcholine receptors and its modulation of voltage-gated ion channels.
Receptor and Channel Interactions
This compound exhibits a broad spectrum of activity at various receptors and ion channels. The following tables summarize the available quantitative data on its binding affinities and inhibitory concentrations.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Action | pKi | Ki (nM) |
| M1 | Antagonist | 7.11 | 77.6 |
| M2 | Antagonist | 6.56 | 275.4 |
| M3 | Antagonist | 7.28 | 52.5 |
| M4 | Antagonist | 7.42 | 38.0 |
| M5 | Antagonist | 6.07 | 851.1 |
Table 2: Other Receptor Binding Affinities of this compound
| Receptor | Action | pKi | Ki (nM) |
| Sigma-1 | - | 6.97 | 107.2 |
| 5-HT2A | - | 6.13 | 741.3 |
| Dopamine D3 | - | 6.11 | 776.2 |
| Dopamine D2 | - | <5 | >10,000 |
Table 3: Voltage-Gated Ion Channel Inhibition by this compound
| Channel Type | Cell Line | Holding Potential | IC50 (µM) | Reference |
| Sodium (Na+) | N2A neuroblastoma | -70 mV | 0.77 | [1][2] |
| Sodium (Na+) | N2A neuroblastoma | -100 mV | 62.6 | [1] |
| L-type Calcium (Ca(v)1.2) | - | - | Inhibition observed | |
| Potassium (K+) | N2A neuroblastoma, NG108-15 | - | Inhibition observed |
Table 4: α1-Adrenoceptor Inhibition by this compound
| Receptor Subtype | Cell Line | Action | IC50 (µM) |
| α1A | Chinese hamster ovary | Antagonist | Low micromolar range |
| α1B | Chinese hamster ovary | Antagonist | Low micromolar range |
| α1D | Chinese hamster ovary | Antagonist | Low micromolar range |
Pharmacodynamics
This compound's pharmacodynamic effects are a direct consequence of its interactions with the aforementioned molecular targets. Its primary actions are centered on the vestibular system and the chemoreceptor trigger zone (CTZ).
Mechanism of Action
Anti-vertigo Effect: this compound's anti-vertigo effect is thought to be mediated by its anticholinergic activity at muscarinic receptors within the vestibular nuclei and at the vestibular periphery. By antagonizing M1, M2, M3, and M4 receptors, it likely reduces the excitatory signaling in these pathways, thereby diminishing vestibular stimulation and depressing labyrinthine function.
Anti-emetic Effect: The anti-emetic action of this compound is attributed to its effects on the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. While the precise mechanism is not fully elucidated, it is suggested to involve the blockade of dopaminergic and/or muscarinic receptors in this region, which is responsive to emetogenic substances in the blood.
Ion Channel Modulation: this compound's non-specific blockade of voltage-gated sodium, potassium, and calcium channels may also contribute to its overall effects by modulating neuronal excitability.
The following diagram illustrates the proposed signaling pathways involved in this compound's mechanism of action.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.
-
Add the serially diluted this compound or vehicle (for total binding) to the wells.
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a separate set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Whole-Cell Patch Clamp Electrophysiology for Ion Channels
This protocol describes the general procedure for recording the activity of voltage-gated ion channels and assessing the inhibitory effect of this compound.
Objective: To determine the IC50 of this compound for voltage-gated sodium, potassium, or calcium channels.
Materials:
-
Cell line expressing the ion channel of interest (e.g., N2A neuroblastoma cells).
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal (pipette) solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP).
-
This compound stock solution.
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass pipettes.
Procedure:
-
Culture cells on glass coverslips.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential (e.g., -80 mV).
-
Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit ion channel currents.
-
Record the baseline currents.
-
Perfuse the cell with different concentrations of this compound in the external solution.
-
Record the currents in the presence of each concentration of this compound.
-
Wash out the drug and record the recovery of the current.
-
Analyze the data by measuring the peak current amplitude at each voltage step in the absence and presence of this compound.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram illustrates the workflow for a whole-cell patch clamp experiment.
Pica Model in Rats for Anti-emetic Activity
This in vivo model is used to assess the anti-emetic potential of compounds in rats, which do not vomit but exhibit pica (ingestion of non-nutritive substances) in response to emetogenic stimuli.
Objective: To evaluate the ability of this compound to inhibit emetogen-induced pica in rats.
Materials:
-
Male Wistar rats.
-
Kaolin (hydrated aluminum silicate).
-
Emetogenic agent (e.g., apomorphine, cisplatin).
-
This compound.
-
Standard rat chow and water.
-
Cages with a grid floor to separate feces and spilled food from kaolin.
Procedure:
-
House rats individually and acclimate them to the experimental conditions for several days.
-
Provide pre-weighed amounts of kaolin, standard chow, and water.
-
On the test day, administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time, administer the emetogenic agent.
-
Monitor the rats for a set period (e.g., 24-48 hours).
-
At the end of the observation period, measure the consumption of kaolin, food, and water.
-
Calculate the amount of kaolin ingested by subtracting the remaining weight from the initial weight.
-
Compare the kaolin consumption in the this compound-treated group to the vehicle-treated group to determine the anti-emetic effect.
Apomorphine-Induced Emesis Model in Dogs
This is a classic in vivo model for screening anti-emetic drugs.
Objective: To determine the efficacy of this compound in preventing apomorphine-induced emesis in dogs.
Materials:
-
Beagle dogs.
-
Apomorphine hydrochloride.
-
This compound.
-
Saline solution.
Procedure:
-
Fast the dogs overnight with free access to water.
-
Administer this compound or vehicle to the dogs via the desired route (e.g., intravenous, subcutaneous).
-
After a specified pretreatment time, administer a standardized dose of apomorphine (e.g., 0.04 mg/kg, s.c.) to induce emesis.
-
Observe the dogs for a set period (e.g., 30-60 minutes).
-
Record the latency to the first emetic episode and the total number of emetic episodes (retching and vomiting).
-
Compare the emetic response in the this compound-treated group to the vehicle-treated group to assess the anti-emetic efficacy.
Conclusion
This compound is a pharmacologically complex agent with a multi-faceted mechanism of action that underlies its clinical efficacy as an anti-vertigo and anti-emetic drug. Its primary activity as a non-selective muscarinic antagonist, coupled with its ability to block voltage-gated ion channels, provides a robust basis for its therapeutic effects. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other compounds with similar pharmacological profiles. Further research to elucidate the precise contribution of each molecular target to its overall clinical effects is warranted and will be instrumental in the development of more selective and effective treatments for vestibular and emetic disorders.
References
Diphenidol as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenidol is a tertiary amine that exhibits antagonist activity at muscarinic acetylcholine receptors (mAChRs).[1] Clinically recognized for its antiemetic and antivertigo properties, its mechanism of action is primarily attributed to the blockade of these G-protein coupled receptors (GPCRs), thereby interfering with cholinergic transmission.[2] While characterized as a non-selective muscarinic antagonist, a detailed, comparative quantitative binding profile for this compound across all five receptor subtypes (M1-M5) is not extensively documented in publicly available literature.[3] However, significant data exists for its close analogue, hexahydro-diphenidol, which serves as a valuable proxy for understanding the pharmacological interactions within this chemical class. This guide provides an in-depth overview of the mechanism of action, receptor signaling pathways, quantitative pharmacology based on available data for its analogues, and detailed experimental protocols relevant to the study of this compound and similar muscarinic antagonists.
Mechanism of Action at Muscarinic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same (orthosteric) site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, this compound prevents ACh from binding and initiating the downstream signaling cascades that mediate the physiological effects of the parasympathetic nervous system.[4]
The five muscarinic receptor subtypes (M1-M5) are expressed in various tissues and couple to different G-protein families, leading to distinct cellular responses.[4]
-
M1, M3, M5 Receptors: These subtypes preferentially couple to G-proteins of the Gq/11 family.
-
M2, M4 Receptors: These subtypes couple to G-proteins of the Gi/o family.
This compound's non-selective antagonism across these subtypes explains its broad range of effects and potential side effects. Its antiemetic action, for instance, is thought to involve the blockade of muscarinic receptors in the vestibular apparatus and the medullary chemoreceptive trigger zone.
Quantitative Pharmacology
While comprehensive binding data for this compound is scarce, extensive studies on its saturated analogue, hexahydro-diphenidol , provide critical insights into the interaction of this structural class with muscarinic receptors. The following tables summarize binding affinity (pKi) and functional antagonist potency (pA₂) values for (R)- and (S)-hexahydro-diphenidol.
Table 1: Binding Affinity of Hexahydro-diphenidol Enantiomers at Muscarinic Receptor Subtypes
| Compound | M1 (NB-OK 1 cells) pKi | M2 (Rat Heart) pKi | M3 (Rat Pancreas) pKi | M4 (Rat Striatum) pKi |
| (R)-Hexahydro-diphenidol | 8.2 | 6.7 | 8.0 | 8.2 |
| (S)-Hexahydro-diphenidol | 5.5 | 5.5 | 5.3 | 5.6 |
Data compiled from Waelbroeck et al., 1991. The pKi value is the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity.
Table 2: Functional Antagonist Potency of Hexahydro-diphenidol Enantiomers
| Compound | M1 (Rabbit Vas Deferens) pA₂ | M2 (Guinea-Pig Atria) pA₂ | M3 (Guinea-Pig Ileum) pA₂ |
| (R)-Hexahydro-diphenidol | 8.52 | 6.81 | 8.26 |
| (S)-Hexahydro-diphenidol | 5.78 | 5.59 | 5.98 |
Data compiled from Feifel et al., 1990. The pA₂ value is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. Higher values indicate greater functional potency.
Muscarinic Receptor Signaling Pathways
This compound's antagonism prevents the activation of two primary signaling cascades initiated by acetylcholine.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and a physiological response. This compound blocks the initial receptor activation step, preventing this entire cascade.
Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors by an agonist leads to the activation of the inhibitory G-protein, Gi/o. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), which is responsible for converting ATP into cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. This compound's antagonism at these receptors prevents the inhibition of adenylyl cyclase and subsequent downstream effects.
Experimental Protocols
The characterization of muscarinic antagonists like this compound relies on standardized in vitro assays. The following are representative protocols for key experiments.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-hM1).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
This compound stock solution and serial dilutions.
-
96-well microplates and glass fiber filter mats (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 20-40 µg/mL. Homogenize briefly.
-
Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-NMS, 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL Atropine (1 µM), 50 µL [³H]-NMS, 150 µL membrane suspension.
-
This compound Competition: 50 µL of this compound dilution (e.g., 10⁻¹¹ M to 10⁻⁴ M), 50 µL [³H]-NMS, 150 µL membrane suspension.
-
Note: [³H]-NMS should be used at a concentration near its Kd for the receptor.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This assay measures the functional consequence of M1, M3, or M5 receptor antagonism by quantifying the inhibition of agonist-induced intracellular calcium release.
Objective: To determine the functional potency (IC₅₀ or pA₂) of this compound in blocking agonist-induced calcium mobilization.
Materials:
-
A cell line stably expressing the human M1, M3, or M5 receptor (e.g., HEK293-hM3).
-
Cell culture medium (e.g., DMEM/F12).
-
Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound stock solution and serial dilutions.
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into black-walled, clear-bottom plates at an appropriate density and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (often containing probenecid to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 20-30 minutes at room temperature, protected from light.
-
-
Compound Pre-incubation:
-
Remove the dye loading solution (if not a no-wash kit).
-
Add Assay Buffer containing the various dilutions of this compound (or buffer alone for control wells) to the cell plate.
-
Incubate for 15-20 minutes at room temperature.
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add a fixed concentration of the agonist (e.g., Carbachol at its EC₈₀ concentration) to all wells.
-
Immediately begin recording the fluorescence signal kinetically for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.
-
Normalize the data, setting the response in the absence of this compound as 100% and the response in buffer-only wells as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a three- or four-parameter logistic equation to determine the IC₅₀ value. The pA₂ can be calculated using the Schild regression if a full agonist dose-response curve is generated at multiple antagonist concentrations.
-
Conclusion
This compound is a pharmacologically active compound that functions as a non-selective muscarinic acetylcholine receptor antagonist. Its therapeutic utility in managing vertigo and emesis stems from its ability to block cholinergic signaling in relevant pathways. While a complete quantitative binding profile for this compound itself across all five cloned human muscarinic subtypes is not well-defined in the literature, data from its close analogue, hexahydro-diphenidol, demonstrates the characteristic interactions of this chemical scaffold, including stereoselectivity and moderate preference for M1/M3/M4 over M2 receptors. The blockade of both Gq/11- and Gi/o-coupled signaling pathways underscores its broad mechanism of action. The standardized radioligand binding and functional assays detailed herein represent the foundational tools for further characterizing this compound and for the development of novel, more selective muscarinic receptor modulators.
References
- 1. Synthesis and pharmacological profile of a series of 1-substituted-2-carbonyl derivatives of this compound: novel M4 muscarinic receptor antagonists [pubblicazioni.unicam.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Affinity profiles of hexahydro-sila-difenidol analogues at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of M1-M5 muscarinic receptor knockout mice as novel tools to delineate the physiological roles of the muscarinic cholinergic system [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anticholinergic Effects of Diphenidol on Neural Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenidol is a well-established antiemetic and antivertigo agent with a mechanism of action attributed, in part, to its anticholinergic properties. This technical guide provides a comprehensive overview of the anticholinergic effects of this compound on neural pathways, with a focus on its interaction with muscarinic acetylcholine receptors (mAChRs). This document summarizes the available quantitative data on this compound's receptor binding affinities, details the experimental protocols used to characterize these interactions, and visualizes the key neural pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems and the development of novel therapeutics.
Introduction
This compound is a tertiary amine that exerts its therapeutic effects by modulating the vestibular system and the chemoreceptor trigger zone (CTZ).[1][2] While its precise mechanism is not fully elucidated, its anticholinergic activity is a key component of its pharmacological profile.[1][3][4] this compound acts as a non-selective antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to numerous physiological functions, including the regulation of nausea and vomiting. Understanding the nuanced interactions of this compound with the five subtypes of muscarinic receptors (M1-M5) is crucial for a complete comprehension of its therapeutic efficacy and potential side effects.
Quantitative Data: Muscarinic Receptor Binding Profile of this compound
| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |
| M2 | This compound Hydrochloride | pKb | 6.72 | Not Specified | |
| M3 | This compound Hydrochloride | pKb | 7.02 | Not Specified |
Note: pKb is the negative logarithm of the antagonist's dissociation constant (Kb). A higher pKb value indicates a higher binding affinity.
Studies on derivatives of this compound have provided further characterization of muscarinic receptor interactions. For instance, certain 2-carbonyl analogues of this compound have been evaluated for their affinity at M1, M2, M3, and M4 receptors, highlighting the potential for structural modifications to alter receptor selectivity.
Neural Pathways and Mechanisms of Action
This compound's anticholinergic effects are primarily exerted on neural pathways involved in the perception of motion and the induction of emesis. The key areas of action are the vestibular nuclei in the brainstem and the chemoreceptor trigger zone (CTZ) in the area postrema.
Vestibular Pathway
The vestibular system, responsible for maintaining balance and spatial orientation, relies on cholinergic signaling. Acetylcholine acts as an excitatory neurotransmitter in the vestibular nuclei. By antagonizing muscarinic receptors in this region, this compound is thought to reduce the firing rate of vestibular neurons, thereby mitigating the symptoms of vertigo and motion sickness.
Chemoreceptor Trigger Zone (CTZ) Pathway
The CTZ is a critical area for detecting emetogenic substances in the blood. Cholinergic pathways are involved in transmitting signals from the CTZ to the vomiting center in the medulla. By blocking muscarinic receptors in the CTZ, this compound can interrupt this signaling cascade, leading to its antiemetic effects.
Experimental Protocols
The characterization of this compound's anticholinergic activity relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
This assay is the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound hydrochloride.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of atropine (e.g., 1 µM) is added.
-
Radioligand Addition: Add a fixed concentration of [³H]-NMS (typically at or below its Kd for the receptor subtype) to all wells.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration of the plate contents through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a downstream effect of M1, M3, and M5 receptor activation.
Objective: To determine the functional potency (IC50 or pA2) of this compound in blocking agonist-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.
Materials:
-
CHO cells stably expressing M1, M3, or M5 muscarinic receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Incubation with Antagonist: Wash the cells and then incubate with varying concentrations of this compound for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of the muscarinic agonist (typically an EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound's anticholinergic effects on neural pathways are a cornerstone of its therapeutic utility as an antiemetic and antivertigo agent. Its non-selective antagonism of muscarinic acetylcholine receptors, particularly within the vestibular nuclei and the chemoreceptor trigger zone, provides a clear mechanism for its clinical efficacy. While the existing data provides a solid foundation, further research, especially a comprehensive comparative analysis of this compound's binding affinities at all five human muscarinic receptor subtypes, would be invaluable for a more complete understanding of its pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations and for the continued exploration of the therapeutic potential and liabilities of anticholinergic compounds. This in-depth technical guide serves as a critical resource for scientists and researchers dedicated to advancing the fields of neuropharmacology and drug development.
References
- 1. Synthesis and pharmacological profile of a series of 1-substituted-2-carbonyl derivatives of this compound: novel M4 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological profile of a series of 1-substituted-2-carbonyl derivatives of this compound: novel M4 muscarinic receptor antagonists [pubblicazioni.unicam.it]
Preliminary research on Diphenidol for neuropharmacological studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenidol is a well-established antiemetic and antivertigo agent used in the management of symptoms arising from conditions like Meniere's disease, postoperative states, and labyrinthine disturbances.[1][2] While its clinical efficacy is recognized, its precise neuropharmacological profile is multifaceted and extends beyond its primary indications, presenting opportunities for further investigation. This technical guide provides a comprehensive overview of this compound's core mechanisms, pharmacokinetics, and relevant experimental protocols to support advanced neuropharmacological research. The primary mechanism of action is centered on its potent, non-selective antagonism of muscarinic acetylcholine receptors (M1-M4), with significant contributions from the blockade of voltage-gated ion channels.[3][4] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying pathways to serve as a foundational resource for the scientific community.
Core Neuropharmacology and Mechanism of Action
The therapeutic effects of this compound are not attributed to a single target but rather a combination of interactions with several key components of the central and peripheral nervous systems.
Muscarinic Acetylcholine Receptor Antagonism
The most well-characterized mechanism of this compound is its action as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[3] It demonstrates affinity for M1, M2, M3, and M4 subtypes. This anticholinergic activity is central to its effects on the vestibular system and the chemoreceptor trigger zone (CTZ).
-
Vestibular System: The vestibular nuclei and the vestibular periphery (efferent synapses) are rich in mAChRs that mediate excitatory inputs. By antagonizing these receptors, this compound is thought to diminish vestibular stimulation and depress labyrinthine function, thereby reducing the neural signaling that leads to vertigo and dizziness.
-
Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema of the brainstem, is a critical site for detecting emetogenic substances. Antagonism of muscarinic receptors in this region contributes to this compound's antiemetic effect.
Voltage-Gated Ion Channel Blockade
This compound is a potent, non-specific blocker of several voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels in neuronal cells. This action is distinct from its receptor-mediated effects and may contribute to a general stabilization of neuronal activity and local anesthetic properties. Specifically, it has been shown to inhibit L-type calcium channels (Cav1.2), which may also play a role in its vascular effects.
Other Potential Mechanisms
-
Dopamine Receptor Modulation: An action on the CTZ suggests a possible interaction with dopamine D2 receptors, which are also highly expressed in this area and are a key target for other antiemetic drugs. However, quantitative binding data for this compound at dopamine receptors is not well-documented in the literature, suggesting this may be a secondary or weaker mechanism.
-
α1-Adrenoceptor Antagonism: Recent evidence indicates that this compound binds to α1A, α1B, and α1D-adrenoceptor subtypes in the low micromolar range. This action contributes to vascular relaxation and may be involved in the drug's ability to increase vertebral artery blood flow.
-
Sigma Receptors: Despite extensive research into sigma receptor ligands for various neurological conditions, there is currently no significant evidence to suggest that this compound interacts with sigma-1 or sigma-2 receptors.
Data Presentation: Pharmacokinetics and Receptor Affinities
Quantitative data for this compound is summarized below to provide a clear basis for experimental design.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Absorption | Well absorbed from GI tract | Human | |
| Tmax (Time to Peak) | 1.5 - 3 hours | Human | |
| Biological Half-Life | ~4 hours | Human | |
| Elimination | Primarily renal (~90%) | Human |
Table 2: Receptor Binding Affinities of this compound
| Target Receptor | Affinity Value | Value Type | Reference |
| Muscarinic M2 Receptor | pKb = 6.72 | Functional Antagonism | |
| Muscarinic M3 Receptor | pKb = 7.02 | Functional Antagonism | |
| α1A, α1B, α1D Adrenoceptors | Low micromolar range | IC50 (inhibition of Ca2+ increase) |
Note: pKb is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve. Lower pKb values indicate lower affinity.
Signaling Pathways and Experimental Workflows
Visualizations of key pathways and experimental designs are provided below using the DOT language for Graphviz.
Proposed Mechanism of Action for Antivertigo/Antiemetic Effects
Caption: Proposed mechanism of this compound's antiemetic and antivertigo action.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining this compound's receptor binding affinity.
Experimental Workflow: In-Vivo Model of Motion Sickness (Rat Pica Model)
Caption: Workflow for assessing this compound's efficacy in a rat pica model.
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from standard methodologies for determining the binding affinity (Ki) of a test compound.
-
Tissue Preparation:
-
Harvest brain tissue (e.g., rat cortex, rich in mAChRs) and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) + buffer.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known non-labeled antagonist (e.g., 1 µM Atropine).
-
Competition: Membranes + radioligand + varying concentrations of this compound (e.g., 10-10 M to 10-4 M).
-
-
The concentration of the radioligand should be approximately at its Kd value for the receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Motion-Induced Pica in Rats
This animal model serves as an analogue for emesis to test the efficacy of antiemetic compounds.
-
Animals and Acclimatization:
-
Use male Wistar rats (200-250g). House them individually with free access to standard lab chow and water.
-
Acclimatize animals to the housing and testing environment for at least one week. Introduce them to kaolin (a non-nutritive clay) in their home cages for several days before the experiment.
-
-
Experimental Procedure:
-
Fast the rats overnight (with water available) to encourage subsequent kaolin consumption.
-
Divide rats into at least two groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 30 mg/kg) or vehicle (e.g., saline) via intraperitoneal (IP) injection 30 minutes prior to motion stimulation.
-
Place rats in a rotation device. Induce motion sickness using a double-rotation method (e.g., rotation in one direction which is itself rotating on a larger platform) for 60 minutes. This provides a complex and effective vestibular challenge.
-
-
Measurement of Pica:
-
Immediately after rotation, return the rats to their home cages, which now contain a pre-weighed amount of kaolin and regular chow.
-
Measure the amount of kaolin consumed over a defined period (e.g., 2-4 hours).
-
-
Data Analysis:
-
Calculate the net kaolin intake (in grams) for each animal.
-
Compare the mean kaolin intake between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in kaolin intake in the this compound group indicates antiemetic-like activity.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the effects of this compound on voltage-gated ion channels in a neuronal cell line (e.g., N2A neuroblastoma cells).
-
Cell Preparation:
-
Culture N2A cells under standard conditions. For recording, plate cells on glass coverslips at a low density to allow for easy isolation of single cells.
-
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Fabricate recording micropipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 3-5 MΩ when filled with internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).
-
-
Recording Procedure:
-
Using a micromanipulator, approach a single healthy cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
Clamp the membrane potential at a holding potential where the channels of interest are closed (e.g., -80 mV).
-
-
Voltage Protocol and Data Acquisition:
-
To study a specific current (e.g., voltage-gated K+ current), apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Record the resulting ionic currents using a patch-clamp amplifier and digitize the data.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing a known concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition caused by this compound at each voltage.
-
Construct a dose-response curve by testing multiple concentrations of this compound to calculate the IC50 value for channel blockade.
-
Conclusion and Future Directions
This compound is a pharmacologically complex agent whose clinical utility in vertigo and emesis is underpinned by a combination of potent muscarinic receptor antagonism and broad-spectrum ion channel blockade. While its anticholinergic properties are well-established, further research is warranted to fully elucidate the quantitative contribution of its effects on specific voltage-gated ion channels and to definitively confirm or refute a significant role for dopamine receptor interaction. The methodologies and data presented in this guide offer a robust framework for researchers to explore these nuances, potentially uncovering new therapeutic applications for this compound and its analogues in other neuropharmacological contexts.
References
- 1. Inhibition of voltage-gated K+ channels and Ca2+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Diphenidol: A Non-Selective Muscarinic Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenidol is a well-established compound recognized for its antiemetic and antivertigo properties. Its therapeutic effects are primarily attributed to its role as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of this compound's interaction with the five muscarinic receptor subtypes (M1-M5), presenting quantitative data on its binding affinities and functional potencies. Detailed experimental protocols for key assays used in its characterization are provided, alongside visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways, thereby regulating a wide array of physiological functions. This compound (1,1-diphenyl-4-piperidino-1-butanol) exerts its pharmacological effects by competitively blocking these receptors. Understanding the nuances of its interaction with each subtype is crucial for elucidating its mechanism of action and for the development of more selective muscarinic receptor modulators.
Quantitative Analysis of this compound's Muscarinic Receptor Antagonism
The affinity and potency of this compound at each of the five human muscarinic receptor subtypes have been determined through various in vitro pharmacological assays. The following tables summarize the key quantitative data, providing a comparative overview of this compound's non-selective antagonist profile.
Binding Affinity (pKi)
Binding affinity, typically expressed as the pKi value (the negative logarithm of the inhibition constant, Ki), quantifies the affinity of a ligand for a receptor. These values are commonly determined using competitive radioligand binding assays.
| Receptor Subtype | Radioligand | Cell Line | pKi (Mean ± SEM) | Reference |
| M1 | [³H]-N-Methylscopolamine | CHO-K1 | 7.1 ± 0.1 | [1] |
| M2 | [³H]-N-Methylscopolamine | CHO-K1 | 6.7 ± 0.1 | [1] |
| M3 | [³H]-N-Methylscopolamine | CHO-K1 | 7.0 ± 0.1 | [1] |
| M4 | [³H]-N-Methylscopolamine | CHO-K1 | 7.2 ± 0.1 | [1] |
| M5 | [³H]-N-Methylscopolamine | CHO-K1 | 7.0 ± 0.1 | [1] |
Note: Data for this compound's direct pKi values across all five subtypes in a single publication is limited. The presented data is based on studies of this compound-related compounds where the parent compound was used as a reference.
Functional Potency (pA₂/pK〓)
Functional potency measures the concentration of an antagonist required to produce a specific level of inhibition of an agonist's response. This is often determined through functional assays such as organ bath studies or cellular assays measuring second messenger accumulation. The pA₂ value, derived from Schild analysis, is a measure of the antagonist's affinity in a functional system. The pK〓 is the negative logarithm of the antagonist's dissociation constant.
| Receptor Subtype | Agonist | Functional Assay | pA₂/pK〓 (Mean ± SEM) | Reference |
| M1 | Carbachol | Phosphoinositide Hydrolysis | 5.96 | |
| M2 | Carbachol | Inhibition of Forskolin-stimulated cAMP accumulation | 6.72 | |
| M3 | Carbachol | Guinea-pig ileum contraction | 7.02 | |
| M4 | Carbachol | Inhibition of Forskolin-stimulated cAMP accumulation | Data Not Available | |
| M5 | Carbachol | Data Not Available | Data Not Available |
Muscarinic Receptor Signaling Pathways
This compound, as a non-selective antagonist, inhibits the signaling cascades initiated by the activation of all five muscarinic receptor subtypes. These pathways are broadly categorized based on the G-protein they couple to.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 subtypes primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
M2 and M4 Receptor Signaling
The M2 and M4 subtypes couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the G-protein can also directly modulate the activity of certain ion channels.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound's activity as a muscarinic antagonist.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Workflow:
Protocol:
-
Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), usually near its Kd value.
-
Varying concentrations of unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Control wells for total binding (no this compound) and non-specific binding (a high concentration of a non-labeled antagonist like atropine) are included.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism: Schild Analysis
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist (pA₂ value) by measuring the parallel rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of the antagonist.
Workflow:
Protocol (using isolated tissue, e.g., guinea-pig ileum for M3 receptor):
-
Tissue Preparation: A segment of guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Control Agonist Curve: A cumulative concentration-response curve to an agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. A known concentration of this compound is then added to the bath and allowed to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
Agonist Curve in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of this compound.
-
Data Analysis:
-
The dose ratio (DR) is calculated for each concentration of this compound as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA₂ value is determined as the x-intercept of the linear regression line of the Schild plot. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
-
Second Messenger Assays
This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, to quantify the antagonistic effect of this compound on Gq-coupled receptors.
Protocol:
-
Cell Culture and Labeling: Cells expressing the target muscarinic receptor (e.g., CHO-hM1) are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., carbachol) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
-
Quantification: The amount of [³H]-inositol phosphates is determined by ion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is quantified by determining its IC₅₀ value for the inhibition of agonist-stimulated PI hydrolysis.
This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors.
Protocol:
-
Cell Culture: Cells expressing the target muscarinic receptor (e.g., CHO-hM2) are cultured.
-
Assay Setup: The cells are incubated in a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (an adenylyl cyclase activator).
-
Antagonist and Agonist Addition: Various concentrations of this compound are added, followed by a fixed concentration of an agonist (e.g., carbachol).
-
Incubation: The cells are incubated for a specific period to allow for changes in cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its antagonist potency.
Conclusion
This compound exhibits a non-selective antagonist profile across the five muscarinic acetylcholine receptor subtypes. The compiled quantitative data from binding and functional assays underscores its broad activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with muscarinic receptor modulators. A thorough understanding of the pharmacology of non-selective agents like this compound is fundamental for the rational design and development of novel, subtype-selective muscarinic ligands for various therapeutic applications.
References
Diphenidol: A Technical Chronicle of its Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth chronicle of the historical development, discovery, and pharmacological characterization of Diphenidol (α,α-diphenyl-1-piperidinebutanol). Initially synthesized in the mid-20th century, this compound emerged as a significant agent for the management of vertigo and emesis. This document details its synthesis, mechanism of action, pharmacokinetic profile, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.
Historical Development and Discovery
This compound was first synthesized in 1946 by Miescher and Marxer. A United States patent for the compound was granted to Ciba Pharmaceutical Products, Inc. in the same year. Developed during the mid-20th century, it was recognized for its potent antiemetic and antivertigo properties. Subsequent clinical investigations in the late 1960s solidified its therapeutic utility[1][2]. In 1967, this compound was approved for use in the United States and has since been utilized in various countries for treating vertigo and nausea associated with conditions like Meniere's disease and for managing postoperative nausea and vomiting[3].
Chemical Synthesis
The synthesis of this compound is a two-step process commencing with the alkylation of piperidine, followed by a Grignard reaction.
Synthesis Pathway
The synthesis involves the reaction of 1-bromo-3-chloropropane with piperidine to form an intermediate, 3-piperidinopropyl chloride. This intermediate is then reacted with benzophenone via a Grignard reaction to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Piperidinopropyl Chloride
-
In a reaction vessel, 1-bromo-3-chloropropane is reacted with an excess of piperidine.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The excess piperidine is removed under reduced pressure.
-
The resulting crude product is purified, for example, by distillation, to yield 3-piperidinopropyl chloride.
Step 2: Grignard Reaction to form this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-piperidinopropyl chloride in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (3-piperidinopropylmagnesium chloride). The reaction is often initiated with a crystal of iodine if necessary.
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous ether is added slowly from the dropping funnel to the stirred Grignard reagent solution. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction Completion and Quenching: After the addition is complete, the mixture is stirred at room temperature or gently refluxed for a period to ensure the reaction goes to completion. The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure. The crude this compound is then purified by recrystallization.
Pharmacological Profile
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism primarily targeting the central nervous system. Its primary roles as an antiemetic and antivertigo agent are attributed to its actions on the chemoreceptor trigger zone (CTZ) and the vestibular apparatus. The drug functions as a muscarinic acetylcholine receptor antagonist, showing activity at M₁, M₂, M₃, and M₄ subtypes. This anticholinergic effect is believed to be central to its action in the vestibular nuclei and periphery. Additionally, there is evidence to suggest that this compound may block dopaminergic receptors within the CTZ, further contributing to its antiemetic properties.
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in healthy human volunteers. Following oral administration, the drug is well absorbed. A study involving a 50 mg dose regimen provided key insights into its plasma concentration profile.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Single Dose (50 mg) | Multiple-Dose Regimen (50 mg) |
| Cₘₐₓ (μg/L) | 321.15 ± 162.46 | 360.98 ± 175.58 |
| tₘₐₓ (h) | 2.25 ± 0.62 | 1.75 ± 0.54 |
| t₁/₂β (h) | 21.22 ± 22.30 | 29.27 ± 49.65 |
| AUC₀₋₃₆ (μg·h/L) | 1052.75 ± 596.25 | 2300.01 ± 1533.73 |
| AUC₀₋∞ (μg·h/L) | 1287.19 ± 2931.36 | 2931.36 ± 1668.27 |
| Data are presented as mean ± standard deviation. Data sourced from a 2009 study in the Chinese Pharmaceutical Journal.[4][5] |
Note: Other sources have reported a biological half-life of approximately 4 hours, which may reflect different study methodologies or pharmacokinetic models.
Experimental Protocol: Pharmacokinetic Analysis
-
Study Design: A crossover study design is employed with healthy volunteers. Participants receive either a single oral dose or multiple doses of this compound (e.g., 50 mg tablets).
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36 hours). Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS). This involves extraction of the drug from the plasma matrix, derivatization if necessary, and subsequent analysis.
-
Data Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic software. A two-compartment open model with first-order absorption is typically fitted to the data to calculate key parameters like Cₘₐₓ, tₘₐₓ, elimination half-life (t₁/₂β), and the area under the curve (AUC).
Preclinical and Clinical Efficacy
The efficacy of this compound has been evaluated in both preclinical models and human clinical trials, particularly for its antivertigo effects.
Clinical Efficacy in Meniere's Disease
A key double-blind, placebo-controlled, crossover study was conducted in patients with Meniere's disease to evaluate the efficacy of this compound. The study demonstrated a statistically significant improvement in symptoms for patients during the this compound treatment phase compared to the placebo phase.
Table 2: Efficacy of this compound in Meniere's Disease (Double-Blind, Crossover Study)
| Symptom/Test | Outcome |
| Vertigo | Statistically significant improvement with this compound vs. Placebo |
| Dizziness/Unsteadiness | Statistically significant improvement with this compound vs. Placebo |
| General Condition (Subjective) | Statistically significant improvement with this compound vs. Placebo |
| Caloric Response (Equilibrium Test) | Statistically significant improvement with this compound vs. Placebo |
| ARG-Tilt Tests (Equilibrium Test) | Statistically significant improvement with this compound vs. Placebo |
| Based on findings from Futaki et al., 1975. |
Experimental Protocol: Clinical Trial for Vertigo
-
Patient Population: Patients diagnosed with Meniere's disease are recruited for the study.
-
Study Design: A randomized, double-blind, crossover design is utilized. Patients are randomly assigned to receive either this compound or a matching placebo for a defined treatment period (e.g., several weeks). After a washout period, patients are crossed over to the other treatment arm.
-
Efficacy Assessment:
-
Symptom Scoring: The prevalence and intensity of symptoms such as vertigo, unsteadiness, tinnitus, and nausea are recorded at regular intervals using graded scales.
-
Equilibrium Function Tests: Objective measures of vestibular function are performed. This includes electronystagmography (ENG) to assess the caloric response and other tests like ARG-Tilt tests to evaluate postural stability.
-
-
Statistical Analysis: The data from the two treatment periods (this compound and placebo) are compared to determine if there are statistically significant differences in symptom scores and the results of equilibrium function tests.
Conclusion
This compound has a well-documented history, from its synthesis in 1946 to its establishment as a therapeutic agent for vertigo and emesis. Its mechanism, centered on muscarinic and potentially dopaminergic receptor antagonism, provides a basis for its effects on the vestibular system and the chemoreceptor trigger zone. Pharmacokinetic studies have defined its absorption and elimination profiles, while clinical trials have confirmed its efficacy in treating vestibular disorders like Meniere's disease. This guide provides a comprehensive technical overview for professionals in the field of drug development and research, consolidating key data and methodologies related to this important therapeutic agent.
References
- 1. This compound in vertigo: a controlled clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. giffordbioscience.com [giffordbioscience.com]
Beyond Muscarinic Receptors: An In-depth Technical Guide to the Molecular Targets of Diphenidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidol is a well-established antiemetic and antivertigo agent, primarily recognized for its antagonist activity at muscarinic acetylcholine receptors. However, a growing body of evidence reveals that its pharmacological profile extends beyond this primary mechanism. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of the muscarinic receptor family, offering valuable insights for researchers in pharmacology, neuroscience, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.
Core Molecular Targets of this compound
This compound's non-muscarinic interactions are centered on the modulation of various ion channels and adrenoceptors. These interactions likely contribute to its therapeutic effects and potential side-effect profile.
Data Summary
The following tables summarize the quantitative data for this compound's interaction with its identified non-muscarinic molecular targets.
Table 1: this compound Affinity for α1-Adrenoceptor Subtypes
| Target | Species | Assay Type | Parameter | Value (µM) | Reference |
| α1A-Adrenoceptor | Human | Functional Assay (Phenylephrine-induced [Ca2+]i increase) | IC50 | 2.3 | [1] |
| α1B-Adrenoceptor | Human | Functional Assay (Phenylephrine-induced [Ca2+]i increase) | IC50 | 3.1 | [1] |
| α1D-Adrenoceptor | Human | Functional Assay (Phenylephrine-induced [Ca2+]i increase) | IC50 | 1.8 | [1] |
Table 2: this compound Activity at Voltage-Gated Ion Channels
| Target | Cell Line | Assay Type | Parameter | Value | Reference |
| Voltage-Gated K+ Channels | Neuroblastoma N2A & Differentiated NG108-15 | Electrophysiology | Inhibition | Confirmed | [2] |
| Voltage-Gated Ca2+ Channels | Neuroblastoma N2A & Differentiated NG108-15 | Electrophysiology | Inhibition | Confirmed | [2] |
| Voltage-Gated Ca2+ Channel (Ca(v)1.2 Subunit) | Not Specified | Electrophysiological Assay | IC50 | 1.9 µM | |
| Voltage-Gated Na+ Channels | Not Specified | Not Specified | Blockade | Confirmed |
Note: While the inhibitory activity of this compound on general voltage-gated K+ and Ca2+ channels has been confirmed, specific IC50 values for various subtypes from the primary literature by Leung YM, et al. (2012) are not publicly available in the full-text.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below using Graphviz (DOT language).
Signaling Pathway of α1-Adrenoceptor Antagonism by this compound
Caption: this compound antagonism of the Gq-coupled α1-adrenoceptor signaling pathway.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: A generalized workflow for whole-cell patch-clamp electrophysiology experiments.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: A typical workflow for a radioligand competition binding assay.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is a generalized method for assessing the effect of this compound on voltage-gated ion channels, such as K+, Ca2+, and Na+ channels, expressed in a heterologous system (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
Culture cells stably or transiently expressing the ion channel of interest (e.g., Ca(v)1.2, specific Kv subtypes) in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
Extracellular (bath) solution: Composition will vary depending on the ion channel being studied. A typical solution for Ca2+ channels contains (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. For K+ channels, a representative solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: For recording cation currents, a typical solution contains (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
This compound stock solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and dilute to final concentrations in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV).
-
Apply voltage steps to elicit ionic currents. The voltage protocol will depend on the gating properties of the specific channel being studied.
-
After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing various concentrations of this compound.
-
Record the changes in current amplitude and kinetics in the presence of the drug.
4. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Radioligand Competition Binding Assay for α1-Adrenoceptors
This protocol describes a method to determine the binding affinity of this compound for α1-adrenoceptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of membrane suspension (containing a specific amount of protein, e.g., 10-50 µg).
-
A fixed concentration of a suitable radioligand (e.g., [3H]prazosin, a high-affinity α1-adrenoceptor antagonist) near its Kd value.
-
A range of concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, a high concentration of a known α1-adrenoceptor antagonist (e.g., 10 µM phentolamine) is used in a set of wells.
-
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Discussion of Other Potential Targets
Sigma Receptors
While some structurally related compounds to this compound may interact with sigma receptors, extensive searches of the scientific literature did not yield any direct evidence of high-affinity binding of this compound to either sigma-1 or sigma-2 receptor subtypes. Radioligand binding assays are the standard method for determining such interactions. The absence of published data on this compound in such assays suggests that it is not a potent ligand for these receptors.
Dopamine Receptors
Similarly, while the antiemetic effects of some drugs are mediated through dopamine D2 receptor antagonism in the chemoreceptor trigger zone, there is no direct, high-affinity binding data to support a significant interaction of this compound with dopamine receptors. It is possible that this compound exerts its antiemetic effects through its actions on muscarinic receptors and ion channels in the vestibular system and brainstem, rather than direct dopamine receptor blockade.
Conclusion
This technical guide consolidates the current understanding of this compound's molecular targets beyond its well-documented effects on muscarinic receptors. The primary non-muscarinic targets identified are α1-adrenoceptors and various voltage-gated ion channels, including specific subtypes of calcium channels. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers investigating the multifaceted pharmacology of this compound. Further research is warranted to elucidate the precise subtypes of voltage-gated potassium channels inhibited by this compound and to definitively rule out any clinically relevant interactions with other receptor systems. This deeper understanding will be crucial for optimizing its therapeutic use and for the development of future drugs with improved selectivity and efficacy.
References
- 1. Blockade of voltage-gated calcium channel Cav1.2 and α1-adrenoceptors increases vertebral artery blood flow induced by the antivertigo agent difenidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of voltage-gated K+ channels and Ca2+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic research on the metabolites of Diphenidol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on the metabolites of Diphenidol in preclinical models. The following sections detail the identified metabolites, the analytical methodologies for their detection, and the experimental protocols utilized in their discovery, with a focus on providing actionable data and reproducible methods for researchers in the field.
Introduction to this compound Metabolism
This compound, an antiemetic and antivertigo agent, undergoes extensive metabolism in preclinical models, primarily through Phase I and Phase II biotransformation pathways. In vitro studies utilizing rat liver microsomes and in vivo analyses in various animal models have elucidated the primary metabolic routes, which include hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and glucuronidation[1][2][3]. Understanding these metabolic pathways is crucial for assessing the drug's safety profile, pharmacokinetic properties, and potential for drug-drug interactions.
Identified Metabolites of this compound
Research has identified a significant number of this compound metabolites in both in vitro and in vivo preclinical models. A key study using ultra‐high‐performance liquid chromatography‐quadrupole/electrostatic field orbitrap high-resolution mass spectrometry identified ten Phase I metabolites and five glucuronated Phase II metabolites in human samples, with three additional Phase I metabolites discovered in rat liver microsome incubations[1][2].
While a complete, publicly available list with detailed structural information for all metabolites is limited, the primary metabolic transformations are well-documented. The major metabolite identified in humans is N-(4,4-diphenyl-4-hydroxybutyl)-d-aminoveric acid, a product of piperidine ring opening oxidation. In rabbits, the principal biotransformation pathway involves hydroxylation of the phenyl ring followed by glucuronide conjugation.
Table 1: Summary of Identified this compound Metabolites in Preclinical Models
| Metabolite Type | Number Identified (Human) | Number Identified (Rat Liver Microsomes) | Key Metabolic Reactions | Preclinical Model(s) | Reference(s) |
| Phase I | 10 | 3 (additional) | Hydroxylation, Oxidation, Dehydration, N-dealkylation, Methylation, Piperidine ring opening | Human, Rat, Rabbit | |
| Phase II | 5 | Not specified | Glucuronidation | Human, Rabbit |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of this compound metabolism.
In Vitro Metabolism using Rat Liver Microsomes
This protocol describes the incubation of this compound with rat liver microsomes to identify its in vitro metabolites.
Materials:
-
This compound standard
-
Rat liver microsomes
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other quenching solvent
-
Incubator capable of maintaining 37°C
-
Centrifuge
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes. Pre-warm the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add this compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of this compound and microsomal protein should be optimized based on preliminary experiments.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold quenching solvent, such as acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Collection: Collect the supernatant for analysis by UPLC-MS/MS.
Experimental Workflow for In Vitro Metabolism:
Caption: Workflow for the in vitro metabolism of this compound using rat liver microsomes.
In Vivo Metabolism Studies in Animal Models
This section outlines a general procedure for studying this compound metabolism in preclinical animal models such as rats or mice.
Materials:
-
This compound formulation for administration (e.g., oral gavage, intravenous injection)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
Homogenizer for tissue samples
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Centrifuge
Protocol:
-
Dosing: Administer a single dose of this compound to the animals.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dose. Process the blood to obtain plasma or serum.
-
Urine and Feces: House the animals in metabolic cages to collect urine and feces over a specified period (e.g., 24 or 48 hours).
-
Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney).
-
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation, LLE, or SPE to extract the drug and its metabolites.
-
Urine: Centrifuge to remove particulate matter. Dilution may be necessary before analysis.
-
Tissues: Homogenize the tissues in an appropriate buffer and then perform extraction.
-
-
Sample Analysis: Analyze the processed samples using UPLC-MS/MS to identify and quantify this compound and its metabolites.
Logical Flow for In Vivo Metabolite Identification:
Caption: Logical workflow for in vivo metabolite identification of this compound.
Analytical Methodologies
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary analytical technique for the identification and quantification of this compound and its metabolites.
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| Chromatographic System | |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of metabolites |
| Mass Spectrometry System | |
| Mass Spectrometer | Quadrupole-Orbitrap or Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan for metabolite identification, Multiple Reaction Monitoring (MRM) for quantification |
| Collision Energy | Optimized for fragmentation of each metabolite |
Metabolic Pathways of this compound
The metabolism of this compound proceeds through several key pathways, as illustrated in the diagram below.
Metabolic Pathways of this compound:
Caption: Overview of the primary metabolic pathways of this compound.
Quantitative Analysis
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference(s) |
| Mouse | 0.4 mg/kg | Oral | - | - | 19.9 | |
| Mouse | 1.6 mg/kg | Oral | - | - | 23.56 | |
| Rat | - | - | - | - | - | - |
Note: Cmax and Tmax data for mice were not specified in the provided search results. Data for rats is not available in the provided search results.
Conclusion
The preclinical metabolism of this compound is a complex process involving multiple Phase I and Phase II biotransformations. This guide provides a foundational understanding of the identified metabolites, the experimental protocols for their investigation, and the analytical methods for their detection. Further research is warranted to fully characterize all metabolites, quantify their formation in different preclinical species, and identify the specific enzymes responsible for this compound's metabolism. Such data will be invaluable for the continued development and safe use of this therapeutic agent.
References
Methodological & Application
Solubility of Diphenidol hydrochloride in DMSO, ethanol, and aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidol hydrochloride is a muscarinic acetylcholine receptor antagonist used for its antiemetic and antivertigo properties.[1][2] It also functions as a non-specific blocker of voltage-gated ion channels (Na+, K+, and Ca2+) in neuronal cells.[3][4] Accurate preparation of solutions is critical for reliable in vitro and in vivo experimental results. These application notes provide a comprehensive overview of the solubility of this compound hydrochloride in common laboratory solvents and detailed protocols for its dissolution and use.
Data Presentation: Solubility Profile
The solubility of this compound hydrochloride can vary between suppliers and batches, and may be influenced by factors such as temperature, humidity, and the purity of the compound. The following table summarizes solubility data from various sources. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Reported Solubility Range (mg/mL) | Notes |
| DMSO | ≥17.05 – 69 mg/mL | Hygroscopic DMSO can significantly impact solubility; using a fresh, unopened bottle is recommended.[4] |
| Ethanol | 4.84 – 36 mg/mL | The compound is generally described as soluble in ethanol. |
| Aqueous Buffers | 2 – 16.67 mg/mL | Solubility is lower in aqueous solutions compared to organic solvents. Warming or sonication may be required to aid dissolution. |
| PBS (pH 7.2) | ~2 mg/mL | Specific solubility data for a common biological buffer. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound hydrochloride in a chosen solvent.
-
Preparation: Weigh a precise amount of this compound hydrochloride (e.g., 5 mg) into a clear glass vial.
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, gentle heating (e.g., 37°C) or sonication in a water bath for 5-10 minutes can be applied.
-
Observation: Visually inspect the solution against a dark background to check for any undissolved particulate matter. A clear solution indicates complete dissolution at that concentration.
-
Titration: If the compound has dissolved completely, continue adding small, measured aliquots of the solvent, ensuring complete dissolution after each addition, until the desired concentration is reached or saturation is observed.
-
Confirmation: The saturation point is reached when a solid precipitate remains after sustained mixing/sonication.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, typically for subsequent dilution in aqueous media for cell-based assays.
-
Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Aseptically weigh the required amount of this compound hydrochloride into a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., to make a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Sonication can be used to expedite dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.
Protocol 3: Preparation of a Working Solution in Aqueous Buffer
This protocol details the preparation of a ready-to-use solution in a physiological buffer, such as PBS, for biological experiments.
-
Materials: this compound hydrochloride powder, Phosphate-Buffered Saline (PBS, pH 7.2), sterile conical tube or beaker.
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride. Note its lower solubility in aqueous buffers (~2 mg/mL in PBS).
-
Add the calculated volume of PBS.
-
Agitate the mixture vigorously. A magnetic stirrer can be used for larger volumes.
-
If dissolution is slow or incomplete, gently warm the solution (e.g., in a 37°C water bath) or sonicate until the solution is clear.
-
Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter before use in cell culture or other sterile applications.
-
-
Storage: It is strongly recommended to prepare aqueous solutions fresh on the day of use. Do not store for more than one day.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key decision-making process and workflow for preparing this compound hydrochloride solutions for experimental use.
Caption: Workflow for preparing this compound HCl solutions.
Caption: Simplified mechanism of this compound HCl action.
References
Application Notes and Protocols for the Use of Diphenidol in Animal Models of Meniere's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Diphenidol in animal models of Meniere's disease. While direct studies on the application of this compound in such models are limited in publicly available literature, this document extrapolates from its known pharmacological actions and the pathophysiology of Meniere's disease to propose relevant experimental designs and protocols.
Introduction to this compound and Meniere's Disease
Meniere's disease is an inner ear disorder characterized by recurrent episodes of vertigo, fluctuating hearing loss, tinnitus, and a feeling of fullness in the ear.[1] The underlying pathology is believed to be endolymphatic hydrops, a condition of excess fluid in the endolymphatic space of the inner ear.[1][2] Animal models of Meniere's disease aim to replicate this endolymphatic hydrops to study the disease's pathophysiology and evaluate potential therapeutic agents.[1][3]
This compound is an antiemetic and antivertigo agent that has been used in the treatment of Meniere's disease in humans. Its mechanism of action is not fully elucidated but is thought to involve a reduction in vestibular stimulation and depression of labyrinthine function, possibly through its anticholinergic effects. It may also act on the medullary chemoreceptive trigger zone.
Proposed Application of this compound in Animal Models
Based on its clinical efficacy and known mechanisms, this compound can be investigated in animal models of Meniere's disease to:
-
Assess its efficacy in reducing vertigo-like symptoms: Animal behaviors analogous to vertigo, such as nystagmus and ataxia, can be quantified.
-
Investigate its effect on the underlying pathophysiology: The impact of this compound on the degree of endolymphatic hydrops can be evaluated histologically.
-
Elucidate its mechanism of action: Studies can be designed to explore its effects on vestibular nuclei activity, inner ear blood flow, and specific receptor systems.
Quantitative Data Summary
The following tables summarize relevant quantitative data from studies on this compound, which can serve as a reference for designing experiments in animal models of Meniere's disease.
Table 1: Pharmacological Actions of this compound
| Parameter | Animal Model/System | Key Findings | Reference |
| Vestibular Function | Rabbits | This compound affects the vestibular system. | |
| Central Vestibular and Visual Systems | Cats | This compound has effects on the central vestibular and visual systems. | |
| Vertebral Artery Blood Flow | Dogs | Intravenous this compound preferentially increased vertebral artery blood flow. | |
| α1-Adrenoceptor Binding | In vitro (CHO cells) | This compound binds to α1A-, α1B-, and α1D-adrenoceptor subtypes and inhibits phenylephrine-induced increases in intracellular calcium. | |
| L-type Calcium Channel Inhibition | In vitro (electrophysiological assay) | This compound inhibits the L-type calcium channel (Cav1.2 subunit). |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources describing the induction of Meniere's disease models and can be adapted for the evaluation of this compound.
Protocol 1: Induction of Endolymphatic Hydrops (Surgical Model)
This protocol is based on the surgical ablation of the endolymphatic sac in guinea pigs, a classic method to induce chronic endolymphatic hydrops.
Materials:
-
Adult guinea pigs (250-350g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-drill
-
Fine surgical instruments (forceps, hooks, electrocautery)
-
Sterile saline
Procedure:
-
Anesthetize the guinea pig and place it in a stereotaxic frame.
-
Make a post-auricular incision to expose the mastoid bulla.
-
Using the micro-drill, carefully open the mastoid bulla to visualize the posterior semicircular canal.
-
Identify the endolymphatic sac, which is located inferior to the posterior semicircular canal.
-
Carefully dissect and expose the endolymphatic sac and duct.
-
Obliterate the endolymphatic sac and duct using electrocautery or mechanical destruction.
-
Close the wound in layers.
-
Administer post-operative analgesics and antibiotics as required.
-
Allow the animals to recover for a period of 4-8 weeks for the development of endolymphatic hydrops.
Protocol 2: Induction of Endolymphatic Hydrops (Medical Model)
This protocol uses systemic administration of vasopressin or its agonists to induce endolymphatic hydrops, which may be a more physiological approach.
Materials:
-
Adult guinea pigs or mice
-
Desmopressin acetate (a vasopressin V2 receptor agonist)
-
Sterile saline for injection
Procedure:
-
For guinea pigs, administer desmopressin acetate via intraperitoneal injection once daily at a dose of 8 μg/kg.
-
For mice, continuous administration of vasopressin can be performed using an osmotic mini-pump at a rate of 50 µ g/100 g/day for 14-30 days.
-
Continue the administration for the desired duration to induce endolymphatic hydrops (e.g., 10, 20, or 30 days).
Protocol 3: Administration of this compound and Evaluation of its Effects
This protocol outlines the administration of this compound to the animal models and the subsequent evaluation of its therapeutic effects.
Materials:
-
Animal models with induced endolymphatic hydrops
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Video nystagmography system
-
Rota-rod apparatus
-
Auditory brainstem response (ABR) equipment
-
Histological processing reagents (formalin, paraffin, etc.)
-
Microscope
Procedure:
-
Drug Administration:
-
Dissolve this compound hydrochloride in the appropriate vehicle.
-
Administer this compound via the desired route (e.g., intraperitoneal, oral gavage). The dosage should be determined based on preliminary dose-response studies.
-
A control group should receive the vehicle only.
-
-
Behavioral Assessment (Vertigo/Ataxia):
-
Nystagmus: Place the animal in a recording chamber and record eye movements using a video nystagmography system. Analyze the frequency and amplitude of spontaneous or induced nystagmus.
-
Ataxia: Evaluate motor coordination and balance using a rota-rod apparatus. Record the latency to fall from the rotating rod.
-
-
Auditory Function Assessment:
-
Measure hearing thresholds using auditory brainstem response (ABR) before and after treatment with this compound.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the inner ears with formalin.
-
Decalcify the temporal bones and embed them in paraffin.
-
Section the cochlea and vestibular labyrinth and stain with hematoxylin and eosin (H&E).
-
Quantify the degree of endolymphatic hydrops by measuring the cross-sectional area of the scala media relative to the scala vestibuli.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Experimental Animal Models for Meniere’s Disease: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Animal Models for Meniere's Disease: A Mini-Review -Journal of Audiology & Otology | Korea Science [koreascience.kr]
- 3. Experimental Animal Models for Meniere's Disease: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Diphenidol on Feline Vestibular Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidol is a muscarinic antagonist that has been employed as an antiemetic and antivertigo agent.[1] Its mechanism of action is thought to involve the antagonism of muscarinic acetylcholine receptors (mAChRs), particularly M1, M2, M3, and M4 subtypes, within the central and peripheral vestibular systems.[1][2] This action is believed to take place in the vestibular nuclei, where acetylcholine is a key excitatory neurotransmitter, and at the efferent synapses in the vestibular periphery.[1][2] Understanding the precise effects of this compound on vestibular function is crucial for optimizing its therapeutic use and for the development of novel vestibular suppressants.
These application notes provide detailed protocols for studying the effects of this compound on vestibular function in a feline model. The cat is a well-established model for vestibular research due to the anatomical and physiological similarities of its vestibular system to that of humans. The following protocols describe methods for behavioral assessment of vestibular function, including the analysis of nystagmus and ataxia, as well as electrophysiological recordings from the vestibular nuclei.
Signaling Pathway of this compound in the Vestibular System
This compound, as a muscarinic antagonist, is understood to exert its effects by blocking the action of acetylcholine (ACh) at muscarinic receptors located on neurons within the vestibular pathway. This inhibitory action is thought to occur at both central (vestibular nuclei) and peripheral (vestibular hair cells) levels.
References
Receptor Binding Assay Protocols for Diphenidol: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for conducting receptor binding assays with Diphenidol, a compound with known antagonist activity at muscarinic acetylcholine receptors and binding affinity for sigma receptors. These protocols are intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of this compound and related molecules.
Introduction
This compound is a muscarinic receptor antagonist, exhibiting activity at M1, M2, M3, and M4 subtypes. It also demonstrates affinity for sigma-1 and sigma-2 receptors. Radioligand binding assays are a robust method to quantify the interaction of this compound with these specific receptor targets. The following sections provide a summary of its binding affinities and detailed protocols for competitive radioligand binding assays.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (pA2 and pKi) of this compound and its analog, hexahydrosilathis compound, for various human and animal muscarinic and sigma receptors. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi is the negative logarithm of the inhibition constant (Ki).
| Compound | Receptor Subtype | Species | Tissue/Cell Line | pA2 | pKi | Reference |
| Hexahydrosilathis compound | Muscarinic M3 | Human | Colon Circular Muscle | 7.17 ± 0.07 | [1] | |
| Hexahydrosilathis compound | Muscarinic M3 | Human | Colon Longitudinal Muscle | 7.45 ± 0.43 | [1] | |
| This compound | Muscarinic M2 | Rat | Heart | 7.3 | [2] |
Experimental Protocols
Detailed methodologies for conducting competitive radioligand binding assays to determine the affinity of this compound for muscarinic and sigma receptors are provided below. These protocols are based on established methods in the field.
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay using [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist, to determine the binding affinity of this compound for muscarinic receptors (M1-M5).
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in triplicate for each concentration of this compound:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [³H]-NMS at a concentration near its Kd for the specific receptor subtype (typically 0.1-1.0 nM).
-
150 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specific temperature, e.g., 25°C or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Sigma Receptor Binding Assay
This section outlines protocols for determining the binding affinity of this compound for sigma-1 and sigma-2 receptors using competitive radioligand binding assays.
This protocol utilizes [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist, as the radioligand.
Materials:
-
Receptor Source: Membranes from guinea pig brain or other tissues/cells known to express sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials: As listed for the muscarinic receptor binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes from the chosen tissue or cell source as described in the muscarinic receptor binding assay protocol.
-
Assay Setup:
-
In a 96-well microplate, add the following in triplicate:
-
Assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or varying concentrations of this compound.
-
[³H]-(+)-pentazocine at a concentration near its Kd (typically 1-5 nM).
-
Membrane preparation (containing 100-200 µg of protein).
-
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration and Quantification: Follow the same procedure as described for the muscarinic receptor binding assay.
-
Data Analysis: Analyze the data as described for the muscarinic receptor binding assay to determine the IC50 and Ki values of this compound for the sigma-1 receptor.
This protocol uses [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand, in the presence of a masking agent to selectively label sigma-2 receptors.
Materials:
-
Receptor Source: Membranes from rat liver or other tissues/cells with a high density of sigma-2 receptors.
-
Radioligand: [³H]-DTG.
-
Test Compound: this compound hydrochloride.
-
Masking Agent: (+)-Pentazocine (to block binding of [³H]-DTG to sigma-1 receptors).
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials: As listed for the muscarinic receptor binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes from the chosen tissue or cell source as described in the muscarinic receptor binding assay protocol.
-
Assay Setup:
-
In a 96-well microplate, add the following in triplicate:
-
Assay buffer (for total binding) or 10 µM haloperidol/DTG (for non-specific binding) or varying concentrations of this compound.
-
(+)-Pentazocine at a concentration sufficient to saturate sigma-1 receptors (e.g., 300 nM).
-
[³H]-DTG at a concentration near its Kd for sigma-2 receptors (typically 1-5 nM).
-
Membrane preparation (containing 100-200 µg of protein).
-
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.[3]
-
Filtration and Quantification: Follow the same procedure as described for the muscarinic receptor binding assay.
-
Data Analysis: Analyze the data as described for the muscarinic receptor binding assay to determine the IC50 and Ki values of this compound for the sigma-2 receptor.
Visualizations
The following diagrams illustrate the experimental workflows for the described receptor binding assays and a simplified overview of muscarinic receptor signaling.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified overview of muscarinic receptor signaling pathways.
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the pridinol, sila-pridinol, this compound and sila-diphenidol type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
High-performance liquid chromatography (HPLC) method for Diphenidol detection
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise detection and quantification of Diphenidol, a vital antiemetic and antivertigo agent. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The methodology is suitable for analyzing this compound in both pharmaceutical formulations and biological matrices.
Physicochemical Properties of this compound
This compound, chemically known as 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol, is a tertiary alcohol.[1] Its hydrochloride salt is commonly used in pharmaceutical preparations.[2] Understanding the physicochemical properties of this compound is crucial for the development of an effective HPLC method.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO |
| Molecular Weight | 309.4 g/mol [1] |
| Melting Point | 212-214 °C[1] |
| Solubility | Freely soluble in methanol; soluble in water and chloroform; practically insoluble in ether, benzene, and petroleum ether (as HCl salt).[1] |
| pKa | Not explicitly found, but its basic nature (due to the piperidine ring) dictates the use of a slightly acidic mobile phase for good peak shape. |
Experimental Protocol: HPLC Analysis of this compound
This protocol is designed to provide a robust and reliable method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.5% Triethylamine solution (pH adjusted to 4.0 with phosphoric acid) : Methanol (44:56 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
Preparation of Reagents and Samples
Mobile Phase Preparation:
-
Prepare a 0.5% (v/v) triethylamine solution by adding 5 mL of triethylamine to 995 mL of HPLC-grade water.
-
Adjust the pH of the solution to 4.0 using phosphoric acid.
-
Mix this aqueous phase with methanol in a 44:56 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound hydrochloride reference standard.
-
Dissolve it in the mobile phase in a 50 mL volumetric flask and make up to the mark. This will be the stock solution.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 3-65 µg/mL).
Sample Preparation (from Tablets):
-
Weigh and finely powder not less than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound hydrochloride.
-
Transfer it to a 50 mL volumetric flask and add about 30 mL of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 50 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Sample Preparation (from Plasma): For the analysis of this compound in plasma, a protein precipitation step is required.
-
To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC method for this compound analysis.
| Parameter | Typical Value |
| Linearity Range | 3.16 - 63.15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 ng |
| Limit of Quantification (LOQ) | 3 ng |
| Accuracy (Recovery) | 99.5% - 100.4% |
| Precision (RSD) | < 2% |
| Retention Time | Approximately 5-7 minutes (will vary based on the specific column and system) |
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and sensitivity.
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
The logical relationship for ensuring system suitability before sample analysis is outlined below.
References
Application Notes and Protocols for the Use of Diphenidol in Animal Antiemetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidol is an antiemetic and antivertigo agent that has been utilized in both clinical and preclinical research to control nausea and vomiting. Its mechanism of action is primarily attributed to its effects on the chemoreceptor trigger zone (CTZ) and the vestibular system.[1][2] In the CTZ, this compound is thought to exert an inhibitory effect, while in the vestibular apparatus, it is believed to diminish stimulation and depress labyrinthine function.[2] These properties make it a valuable tool for investigating the mechanisms of emesis and for the preclinical evaluation of antiemetic therapies.
These application notes provide a comprehensive overview of the dosage determination of this compound for antiemetic studies in various animal models. This document includes a summary of effective dosages, detailed experimental protocols for common emetic challenges, and visualizations of the key signaling pathways involved.
Data Presentation: this compound Dosage for Antiemetic Studies
The following table summarizes the effective dosages of this compound in different animal models against various emetic challenges. It is crucial to note that the optimal dose can vary depending on the specific animal model, the emetic stimulus, and the experimental conditions.
| Animal Model | Emetic Challenge | This compound Dosage | Route of Administration | Antiemetic Effect | Reference |
| Dog | Apomorphine (0.1 mg/kg, s.c.) | 3.2 mg/kg | i.v. | Significant prevention of emesis. | [1] |
| Dog | Cisplatin (3.0 mg/kg, i.v.) | 3.2 mg/kg (administered twice) | i.v. | Weak inhibition of vomiting. | [1] |
| Ferret | Copper Sulfate (120 mg/kg, p.o.) | 10 mg/kg | i.p. | Weak antiemetic activity. | |
| Ferret | Loperamide (0.5 mg/kg, s.c.) | 10 mg/kg | i.p. | No activity. |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in emesis and the putative sites of action for this compound.
Caption: Overview of the emetic pathways and the inhibitory action of this compound.
Caption: General experimental workflow for antiemetic studies in animal models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data table. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal welfare guidelines.
Apomorphine-Induced Emesis in Dogs
Objective: To evaluate the antiemetic efficacy of this compound against a centrally acting emetic agent.
Materials:
-
Male Beagle dogs (e.g., 8-12 kg)
-
This compound hydrochloride
-
Apomorphine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Intravenous (i.v.) and subcutaneous (s.c.) injection supplies
-
Observation cages
Procedure:
-
Animal Preparation: Acclimatize dogs to the laboratory environment for at least one week before the experiment. House them individually with free access to food and water. Fast the dogs overnight before the experiment, with water available ad libitum.
-
Drug Administration:
-
On the day of the experiment, administer this compound (3.2 mg/kg) intravenously.
-
For the control group, administer an equivalent volume of sterile saline.
-
-
Emetic Challenge: Thirty minutes after the administration of this compound or vehicle, inject apomorphine (0.1 mg/kg) subcutaneously.
-
Observation: Immediately after the apomorphine injection, place the dogs in individual observation cages and monitor them continuously for 1 hour.
-
Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits for each dog.
-
Data Analysis: Compare the incidence of emesis, the latency to the first emetic event, and the number of emetic episodes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for latency and frequency).
Cisplatin-Induced Emesis in Dogs
Objective: To assess the efficacy of this compound against chemotherapy-induced emesis.
Materials:
-
Male Beagle dogs (e.g., 8-12 kg)
-
This compound hydrochloride
-
Cisplatin
-
Sterile saline solution (0.9% NaCl)
-
Intravenous (i.v.) infusion supplies
-
Observation cages
Procedure:
-
Animal Preparation: Follow the same acclimatization and fasting procedures as for the apomorphine model.
-
Drug Administration:
-
Administer this compound (3.2 mg/kg) intravenously 30 minutes before the cisplatin infusion and again 2 hours after the start of the infusion.
-
The control group should receive an equivalent volume of sterile saline at the same time points.
-
-
Emetic Challenge: Administer cisplatin (3.0 mg/kg) as a 30-minute intravenous infusion.
-
Observation: Observe the dogs continuously for 4 hours following the cisplatin administration.
-
Data Collection: Record the number of retches and vomits for each animal.
-
Data Analysis: Compare the total number of emetic episodes between the this compound-treated and control groups using a suitable statistical method (e.g., Mann-Whitney U test).
Copper Sulfate-Induced Emesis in Ferrets
Objective: To evaluate the antiemetic effect of this compound against a peripherally acting emetic.
Materials:
-
Male ferrets (e.g., 1-1.5 kg)
-
This compound hydrochloride
-
Copper (II) sulfate pentahydrate
-
Distilled water
-
Intraperitoneal (i.p.) injection and oral gavage supplies
-
Observation cages
Procedure:
-
Animal Preparation: Acclimatize ferrets to their housing for at least one week. Fast the animals overnight with free access to water.
-
Drug Administration:
-
Administer this compound (10 mg/kg) via intraperitoneal injection.
-
The control group receives a corresponding volume of the vehicle.
-
-
Emetic Challenge: Thirty minutes after the drug or vehicle administration, administer a 120 mg/kg solution of copper sulfate in distilled water by oral gavage.
-
Observation: Place the ferrets in individual observation cages and monitor them for 1 hour.
-
Data Collection: Record the number of retching and vomiting episodes.
-
Data Analysis: Compare the number of emetic episodes between the treatment and control groups using an appropriate statistical test (e.g., Mann-Whitney U test).
Loperamide-Induced Emesis in Ferrets
Objective: To investigate the effect of this compound on opioid-induced emesis.
Materials:
-
Male ferrets (e.g., 1-1.5 kg)
-
This compound hydrochloride
-
Loperamide hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Intraperitoneal (i.p.) and subcutaneous (s.c.) injection supplies
-
Observation cages
Procedure:
-
Animal Preparation: Follow the same acclimatization and fasting protocols as for the copper sulfate model.
-
Drug Administration:
-
Administer this compound (10 mg/kg) intraperitoneally.
-
The control group receives an equivalent volume of the vehicle.
-
-
Emetic Challenge: Thirty minutes after the initial injection, administer loperamide (0.5 mg/kg) subcutaneously.
-
Observation: Observe the animals for 1 hour following the loperamide injection.
-
Data Collection: Record the number of retches and vomits.
-
Data Analysis: Compare the emetic responses between the this compound-treated and control groups.
Conclusion
The provided application notes and protocols offer a foundational guide for researchers investigating the antiemetic properties of this compound in animal models. The summarized data and detailed methodologies facilitate the design and execution of robust preclinical studies. It is imperative to adhere to ethical guidelines for animal research and to adapt these protocols as necessary to meet specific experimental objectives and institutional standards. The variable efficacy of this compound against different emetic stimuli highlights the complexity of the emetic reflex and the importance of selecting appropriate models for specific research questions.
References
Experimental Design for Assessing Diphenidol Efficacy in Labyrinthine Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing preclinical and clinical studies to evaluate the efficacy of Diphenidol in treating labyrinthine disorders. Detailed protocols for key experiments are provided to ensure robust and reproducible data collection.
Introduction to this compound and Labyrinthine Disorders
Labyrinthine disorders, such as Meniere's disease, vestibular neuritis, and benign paroxysmal positional vertigo (BPPV), are characterized by symptoms of vertigo, dizziness, nausea, and imbalance, arising from dysfunction of the inner ear's vestibular system.[1][2] this compound is an antiemetic and antivertigo agent used for the symptomatic treatment of these conditions.[1][3] While its precise mechanism of action is not fully elucidated, it is thought to act by diminishing vestibular stimulation and depressing labyrinthine function.[3] Evidence suggests it functions as an antagonist of muscarinic acetylcholine receptors (M1, M2, M3, and M4) and may also have effects on the medullary chemoreceptive trigger zone.
Preclinical Efficacy Assessment
Preclinical studies are essential to determine the efficacy, safety, and mechanism of action of this compound in a controlled laboratory setting. Rodent models are frequently used for this purpose.
Animal Models of Labyrinthine Disorders
Various animal models can be employed to simulate the symptoms of labyrinthine disorders. The choice of model depends on the specific aspect of the disorder being investigated.
-
Surgical Labyrinthectomy: This model involves the surgical removal or destruction of the vestibular apparatus in one ear, inducing acute vestibular deficits such as spontaneous nystagmus, head tilt, and circling behavior.
-
Chemical Labyrinthectomy: This less invasive method involves the transtympanic injection of ototoxic substances like arsanilate or gentamicin to induce vestibular dysfunction.
-
Models of Meniere's Disease: These models aim to induce endolymphatic hydrops, a key feature of Meniere's disease, through methods such as surgical ablation of the endolymphatic sac or systemic administration of substances like aldosterone and vasopressin.
Table 1: Comparison of Preclinical Models of Labyrinthine Disorders
| Model Type | Advantages | Disadvantages | Key Outcome Measures |
| Surgical Labyrinthectomy | Induces immediate and severe vestibular deficits. | Highly invasive, potential for unintended damage. | Nystagmus, postural deficits, locomotor activity. |
| Chemical Labyrinthectomy | Less invasive than surgery, more localized damage. | Variability in the extent of the lesion. | Vestibular function tests, histological analysis. |
| Meniere's Disease Models | Mimics a key pathological feature of the disease. | May not fully replicate all clinical symptoms. | Endolymphatic hydrops, auditory and vestibular function. |
Experimental Protocols
Objective: To induce unilateral vestibular dysfunction to assess the efficacy of this compound in reducing vestibular symptoms.
Materials:
-
Rodents (e.g., rats, mice)
-
Anesthetic (e.g., isoflurane)
-
Ototoxic agent (e.g., arsanilate solution)
-
Microsyringe
-
Surgical microscope
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Visualize the tympanic membrane using a surgical microscope.
-
Carefully perforate the tympanic membrane with a fine needle.
-
Slowly inject a precise volume of the ototoxic agent into the middle ear cavity.
-
Allow the animal to recover on a warming pad.
-
Monitor for signs of vestibular dysfunction (e.g., head tilt, nystagmus, circling).
Objective: To quantify the effect of this compound on spontaneous or induced nystagmus.
Materials:
-
Videonystagmography (VNG) system adapted for rodents
-
Restraining device
-
Infrared camera
Procedure:
-
Gently restrain the conscious animal, allowing for head and eye movement.
-
Position the infrared camera to record eye movements.
-
Record baseline spontaneous nystagmus in the dark to prevent visual fixation.
-
Administer this compound or vehicle control.
-
Record nystagmus at predefined time points post-administration.
-
Analyze the video recordings to determine the frequency, amplitude, and slow-phase velocity of the nystagmus.
Data Presentation
Quantitative data from preclinical studies should be summarized in tables for clear comparison between treatment and control groups.
Table 2: Example of Preclinical Data Presentation - Nystagmus Frequency
| Treatment Group | N | Baseline Nystagmus Frequency (beats/min) (Mean ± SD) | Nystagmus Frequency at 1h post-dose (beats/min) (Mean ± SD) | % Reduction from Baseline |
| Vehicle Control | 10 | 65 ± 8 | 62 ± 9 | 4.6% |
| This compound (10 mg/kg) | 10 | 68 ± 7 | 35 ± 6 | 48.5% |
| This compound (20 mg/kg) | 10 | 66 ± 9 | 15 ± 5 | 77.3% |
Clinical Efficacy Assessment
Clinical trials are necessary to confirm the efficacy and safety of this compound in human patients with labyrinthine disorders.
Study Design
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy of a new treatment.
Key Components of the Study Design:
-
Patient Population: Clearly defined inclusion and exclusion criteria for patients with a confirmed diagnosis of a labyrinthine disorder.
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo.
-
Blinding: Both the patients and the investigators are unaware of the treatment assignment.
-
Outcome Measures: A combination of objective and subjective measures to assess changes in vestibular function and symptoms.
Objective Outcome Measures
Objective: To objectively measure a patient's balance and postural stability.
Materials:
-
Computerized Dynamic Posturography system (e.g., EquiTest®)
Procedure:
-
The patient stands on a force plate surrounded by a visual screen.
-
A series of sensory organization tests (SOT) are performed under different visual and surface conditions to assess the patient's reliance on visual, vestibular, and somatosensory inputs for balance.
-
Motor control tests (MCT) evaluate the patient's ability to respond to sudden platform movements.
-
Data on postural sway, center of gravity alignment, and response latencies are collected and compared to age-matched norms.
Objective: To assess the function of the otolith organs (utricle and saccule) and the vestibular nerves.
Types of VEMPs:
-
Cervical VEMPs (cVEMPs): Measure the function of the saccule and the inferior vestibular nerve.
-
Ocular VEMPs (oVEMPs): Measure the function of the utricle and the superior vestibular nerve.
General Procedure:
-
Electrodes are placed on the sternocleidomastoid muscle (for cVEMPs) or below the eyes (for oVEMPs).
-
Sound stimuli (clicks or tone bursts) are delivered to one ear via headphones.
-
The electrical responses of the muscles are recorded and averaged.
-
Amplitudes and latencies of the resulting waveforms are analyzed.
Subjective Outcome Measures
Objective: To quantify the patient's self-perceived handicap due to dizziness.
Procedure:
-
Patients complete a 25-item questionnaire about how dizziness affects their daily life.
-
Questions are divided into three domains: functional, emotional, and physical.
-
Responses are scored ("Yes" = 4 points, "Sometimes" = 2 points, "No" = 0 points).
-
A total score (out of 100) and subscale scores are calculated. A higher score indicates a greater perceived handicap.
Data Presentation
Clinical trial data should be presented in a clear and organized manner to facilitate interpretation.
Table 3: Example of Clinical Trial Data - Dizziness Handicap Inventory (DHI) Scores
| Treatment Group | N | Baseline DHI Score (Mean ± SD) | DHI Score at Week 4 (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| Placebo | 50 | 62.5 ± 15.2 | 55.1 ± 16.8 | -7.4 ± 8.1 | 0.08 |
| This compound | 50 | 64.1 ± 14.8 | 35.7 ± 18.3 | -28.4 ± 10.5 | <0.001 |
Visualizations
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the experimental design for assessing this compound efficacy.
Caption: Proposed Mechanism of Action of this compound.
Caption: General Experimental Workflow for Drug Efficacy Assessment.
Caption: The Process of Vestibular Compensation After Injury.
References
Application Notes and Protocols for Administering Diphenidol in Motion Sickness Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenidol is an antiemetic and antivertigo agent that has been utilized in the management of nausea and vomiting associated with various conditions, including motion sickness.[1][2] Its mechanism of action is centered on the central nervous system, specifically targeting the chemoreceptor trigger zone (CTZ) and the vestibular nuclei.[1] By antagonizing muscarinic receptors and exerting a mild anticholinergic effect, this compound can mitigate the symptoms of motion sickness.[1] These application notes provide detailed protocols for the administration of this compound in preclinical and clinical research settings to investigate its efficacy and mechanism of action in motion sickness.
Mechanism of Action
This compound is understood to exert its anti-motion sickness effects through two primary pathways:
-
Inhibition of the Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema of the brainstem, detects emetic substances in the bloodstream. This compound acts on the CTZ to suppress nausea and vomiting signals.[1]
-
Modulation of the Vestibular System: The vestibular system, located in the inner ear, is crucial for balance and spatial orientation. Motion sickness arises from a conflict between sensory inputs from the vestibular and visual systems. This compound is thought to diminish vestibular stimulation and depress labyrinthine function, thereby reducing the sensory conflict that leads to motion sickness.
Signaling Pathway in Motion Sickness
The following diagram illustrates the key signaling pathways involved in motion sickness and the proposed sites of action for this compound.
References
Application Notes and Protocols: Biochemical Assays to Determine Diphenidol's Enzymatic Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the enzymatic interactions of Diphenidol, a non-selective muscarinic receptor antagonist and a blocker of voltage-gated ion channels.[1] The following sections detail methodologies to quantitatively assess this compound's activity on its primary targets and explore its potential interactions with Protein Kinase C (PKC).
Introduction to this compound's Known Interactions
This compound is recognized for its antiemetic and antivertigo properties, which are attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs) and its blockade of voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[1][2] Understanding the specific enzymatic and protein interactions of this compound is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's interaction with its primary targets.
Table 1: Muscarinic Receptor Antagonist Activity of this compound
| Receptor Subtype | Parameter | Value | Species | Reference |
| M2 | pKb | 6.72 | Guinea-pig | [3] |
| M3 | pKb | 7.02 | Guinea-pig | [3] |
| M1 | pA2 | ~ M3 | Rabbit | |
| M2 | pA2 | < M1/M3 | Guinea-pig | |
| M3 | pA2 | 7.84 (for p-fluoro-hexahydro-sila-difenidol) | Guinea-pig |
Table 2: Voltage-Gated Ion Channel Inhibitory Activity of this compound
| Channel Type | Subtype | Parameter | Value | Cell Line | Reference |
| Ca2+ Channel | L-type (CaV1.2) | Inhibition | Observed | Not specified | |
| K+ Channel | Voltage-gated | Inhibition | Observed | N2A, NG108-15 | |
| Ca2+ Channel | Voltage-gated | Inhibition | Observed | N2A, NG108-15 |
Table 3: Potential Interaction with Protein Kinase C (PKC)
| Enzyme | Interaction | Parameter | Value | Comments |
| Protein Kinase C (PKC) | Inhibition | Not Determined | Not Available | No direct evidence of interaction has been reported. Biochemical assays are required to investigate this potential interaction. |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-pirenzepine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Non-specific binding control (e.g., Atropine, 10 µM)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (Atropine), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10^-10 to 10^-4 M), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Calcium Channels (CaV1.2)
This protocol describes the methodology to assess the inhibitory effect of this compound on L-type voltage-gated calcium channels (CaV1.2) using the whole-cell patch-clamp technique.
Materials:
-
HEK-293 cells stably expressing human CaV1.2 channels.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (2-5 MΩ resistance).
-
Microscope.
Procedure:
-
Cell Preparation: Plate HEK-293 cells expressing CaV1.2 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Elicit CaV1.2 currents by applying depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms).
-
Record the baseline current in the absence of this compound.
-
Perfuse the cell with the external solution containing varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct a current-voltage (I-V) relationship curve.
-
Calculate the percentage of current inhibition by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Non-Radioactive Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a non-radioactive, ELISA-based assay to screen for the potential inhibitory activity of this compound against Protein Kinase C (PKC).
Materials:
-
Purified, active PKC enzyme.
-
PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation site).
-
ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Phospho-specific antibody that recognizes the phosphorylated substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
96-well microplates (high-binding).
-
This compound.
-
Staurosporine (positive control inhibitor).
Procedure:
-
Substrate Coating: Coat a 96-well microplate with the PKC substrate peptide overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction:
-
In each well, add the kinase reaction buffer.
-
Add varying concentrations of this compound or the positive control (Staurosporine).
-
Add the purified PKC enzyme.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection:
-
Wash the plate to remove the reaction components.
-
Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.
-
Wash the plate and add the TMB substrate.
-
-
Measurement: After sufficient color development, add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Muscarinic Receptor Signaling Pathway Antagonized by this compound.
Caption: Voltage-Gated Calcium Channel Signaling Blocked by this compound.
Caption: Experimental Workflow for PKC Inhibition Assay.
References
- 1. This compound (PD009949, OGAKLTJNUQRZJU-UHFFFAOYSA-N) [probes-drugs.org]
- 2. Inhibition of voltage-gated K+ channels and Ca2+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and functional properties of antimuscarinics of the hexocyclium/sila-hexocyclium and hexahydro-diphenidol/hexahydro-sila-diphenidol type to muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve Diphenidol solubility in physiological saline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of Diphenidol in physiological saline for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound hydrochloride in aqueous solutions?
A1: The solubility of this compound hydrochloride can vary depending on the aqueous medium and its pH. In phosphate-buffered saline (PBS) at a pH of 7.2, the solubility is approximately 2 mg/mL.[1][2] The solubility in water is slightly higher, reported to be between 11 mg/mL and 15 mg/mL.[3][4] It's important to note that for parenteral formulations, physiological saline (0.9% NaCl) is the preferred vehicle, and the solubility in this medium is expected to be similar to that in water, but should be experimentally verified.
Q2: How does pH influence the solubility of this compound?
Q3: What are the common strategies to enhance the solubility of this compound in physiological saline?
A3: Several strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. These include:
-
pH Adjustment: Lowering the pH of the physiological saline solution can significantly increase the solubility of this compound.
-
Co-solvents: The addition of water-miscible organic solvents, such as propylene glycol or ethanol, can enhance solubility.
-
Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex with improved aqueous solubility.
Q4: Are there any stability concerns when formulating this compound in aqueous solutions?
A4: Yes, the stability of this compound in aqueous solutions can be a concern. It is recommended to use freshly prepared solutions, as the stability of this compound in aqueous solution may be limited. One study on a related compound, diphenhydramine, suggests that pH can be a factor in the stability of the solution, with degradation observed over time. Stability studies for your specific formulation are highly recommended.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dissolution in physiological saline.
Possible Cause: The concentration of this compound exceeds its intrinsic solubility in physiological saline at the given pH.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to dissolve this compound at a concentration above its known solubility (approximately 2 mg/mL at pH 7.2).
-
pH Adjustment: Since this compound is a weak base, its solubility increases at a lower pH.
-
Action: Try acidifying the physiological saline solution with a small amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid) to a lower pH (e.g., pH 4-5).
-
Verification: Measure the pH of the final solution.
-
-
Gentle Heating and Agitation:
-
Action: Gently warm the solution (e.g., to 30-40°C) while stirring. Sonication can also be beneficial.
-
Caution: Be aware that temperature can affect solubility and stability. After dissolution, allow the solution to cool to room temperature to check for precipitation.
-
Issue 2: Inability to achieve the desired high concentration of this compound for an experiment.
Possible Cause: The target concentration is significantly higher than the intrinsic solubility of this compound in physiological saline.
Troubleshooting Steps:
-
Employ Co-solvents:
-
Action: Prepare a stock solution of this compound in a water-miscible organic solvent where it has higher solubility, such as ethanol (solubility approx. 30-36 mg/mL) or propylene glycol. Then, dilute this stock solution into physiological saline.
-
Consideration: Ensure the final concentration of the co-solvent is low enough to be well-tolerated in your experimental model. For parenteral formulations, the concentration of co-solvents needs to be carefully controlled.
-
-
Utilize Cyclodextrins:
-
Action: Formulate this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to create an inclusion complex. This can significantly enhance aqueous solubility.
-
Procedure: A phase solubility study should be conducted to determine the optimal ratio of this compound to cyclodextrin.
-
Issue 3: Cloudiness or precipitation in the formulation over time.
Possible Cause: The formulation is not stable, leading to drug degradation or precipitation.
Troubleshooting Steps:
-
pH Stability:
-
Action: Investigate the stability of this compound at the pH of your formulation. It may be that the pH required for solubility is not optimal for stability.
-
Mitigation: Conduct a stability study at different pH values to find a balance between solubility and stability.
-
-
Storage Conditions:
-
Action: Store the formulation under appropriate conditions (e.g., protected from light, refrigerated).
-
Recommendation: As a general guideline, aqueous solutions of this compound should be used shortly after preparation.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Phosphate-Buffered Saline (pH 7.2) | ~ 2 | |
| Water | 11 - 15 | |
| Ethanol | 30 - 36 | |
| Dimethyl Sulfoxide (DMSO) | 40 - 69 | |
| Methanol | Slightly Soluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 |
Note: The solubility in physiological saline is expected to be similar to water but should be experimentally confirmed.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
This protocol is adapted from standard methods for determining the pH-solubility profile of weakly basic drugs.
Objective: To determine the solubility of this compound hydrochloride in physiological saline at various pH values.
Materials:
-
This compound hydrochloride powder
-
Physiological saline (0.9% NaCl)
-
0.1 N Hydrochloric acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment
-
pH meter
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Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC with UV detector or a validated UV-Vis spectrophotometric method for this compound quantification
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Prepare a series of buffers in physiological saline with pH values ranging from 2 to 8 (e.g., pH 2, 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of this compound hydrochloride powder to a known volume of each buffered saline solution in separate vials. The excess solid should be visible.
-
Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaking and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.
-
Measure the pH of the remaining supernatant in each vial to confirm the equilibrium pH.
-
Plot the solubility of this compound (in mg/mL) against the equilibrium pH.
Example Data Presentation (Hypothetical):
Table 2: pH-Solubility Profile of this compound in Physiological Saline at 25°C (Example)
| pH | Solubility (mg/mL) |
| 2.0 | 50.5 |
| 4.0 | 25.2 |
| 5.0 | 10.8 |
| 6.0 | 4.5 |
| 7.0 | 2.1 |
| 7.4 | 1.8 |
| 8.0 | 1.2 |
Protocol 2: Evaluation of Co-solvent Effect on this compound Solubility
This protocol outlines a method to assess the impact of co-solvents on this compound solubility in physiological saline.
Objective: To determine the solubility of this compound hydrochloride in physiological saline containing varying concentrations of a co-solvent (e.g., propylene glycol or ethanol).
Materials:
-
This compound hydrochloride powder
-
Physiological saline (0.9% NaCl)
-
Co-solvent (e.g., Propylene Glycol, Ethanol)
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare a series of co-solvent/saline mixtures with varying percentages of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of propylene glycol in physiological saline).
-
Follow steps 2-7 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility of this compound (in mg/mL) against the percentage of the co-solvent.
Example Data Presentation (Hypothetical):
Table 3: Solubility of this compound in Propylene Glycol/Saline Mixtures at 25°C (Example)
| Propylene Glycol (% v/v) | Solubility (mg/mL) |
| 0 | 1.8 |
| 10 | 5.2 |
| 20 | 12.5 |
| 30 | 25.8 |
| 40 | 48.1 |
| 50 | 85.3 |
Protocol 3: Phase Solubility Study of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the Higuchi and Connors method for phase solubility studies.
Objective: To investigate the effect of HP-β-CD on the aqueous solubility of this compound and to determine the stoichiometry of the inclusion complex.
Materials:
-
This compound hydrochloride powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiological saline (0.9% NaCl)
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in physiological saline at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12% w/v).
-
Add an excess amount of this compound hydrochloride to each HP-β-CD solution.
-
Follow steps 3-7 from Protocol 1 for each concentration of HP-β-CD.
-
Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD.
-
Analyze the resulting phase solubility diagram to determine the type of complex formed (e.g., AL type for a linear increase in solubility) and to calculate the stability constant (Ks) and complexation efficiency.
Mandatory Visualizations
Caption: Workflow for Determining the pH-Solubility Profile of this compound.
Caption: Workflow for Evaluating the Effect of Co-solvents on this compound Solubility.
References
Assessing the stability of Diphenidol in various laboratory solvents and conditions
This technical support center provides guidance on the stability of Diphenidol in various laboratory solvents and conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound hydrochloride?
A1: this compound hydrochloride exhibits solubility in a range of organic and aqueous solvents. For stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are suitable.[1] It is also soluble in methanol, water, and chloroform.[2][3] For biological experiments, it is recommended to prepare a stock solution in an organic solvent and then make further dilutions into aqueous buffers or isotonic saline.[1]
Q2: What is the recommended storage condition for this compound hydrochloride?
A2: As a crystalline solid, this compound hydrochloride is stable for at least four years when stored at -20°C.[1] Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a tertiary alcohol and a piperidine ring, this compound is potentially susceptible to degradation through hydrolysis and oxidation. Metabolic studies have shown that this compound can undergo hydroxylation, oxidation, dehydration, and N-dealkylation, which may suggest similar chemical degradation routes under stress conditions.
Q4: Are there any known incompatibilities of this compound with common excipients or reagents?
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous solution | The solubility of this compound hydrochloride in aqueous buffers like PBS (pH 7.2) is limited (approx. 2 mg/mL). Exceeding this concentration or significant changes in pH or temperature can cause precipitation. | - Ensure the concentration does not exceed the solubility limit in the chosen aqueous buffer.- Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer just before use.- If precipitation occurs upon storage, gently warm the solution and sonicate to attempt redissolution. However, it is best to prepare fresh aqueous solutions daily. |
| Unexpected loss of this compound potency in solution | This compound may be degrading under the experimental conditions. Potential causes include exposure to light, elevated temperatures, incompatible pH, or the presence of oxidizing agents. | - Protect the solution from light by using amber vials or covering the container with aluminum foil.- Store solutions at recommended temperatures (refrigerated or frozen for longer-term storage of stock solutions).- Evaluate the pH of the solution; extreme pH values may accelerate hydrolysis.- Avoid contact with strong oxidizing agents. |
| Appearance of unknown peaks in HPLC chromatogram | These peaks may represent degradation products of this compound. | - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the unknown peaks match the retention times of the degradants.- Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with that of this compound to assess structural similarity.- Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and help in their structural elucidation. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | |
| Methanol | Freely soluble | |
| Water | Soluble | |
| Chloroform | Soluble | |
| Ether | Practically insoluble | |
| Benzene | Practically insoluble | |
| Petroleum Ether | Practically insoluble |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from published methods for the analysis of this compound and its related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a mobile phase consisting of 0.5% triethylamine solution (adjusted to pH 4.0 with phosphoric acid) and methanol in a 44:56 (v/v) ratio has been reported to be effective.
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a standard solution of this compound hydrochloride of known concentration in the mobile phase or a suitable solvent.
-
Prepare the sample solution to be tested, diluted to a similar concentration.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and compare the peak areas to determine the concentration of this compound in the sample. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Objective: To generate potential degradation products and assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified period. Also, heat a solution of this compound at 60-80°C.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze the stressed samples at different time points using the stability-indicating HPLC method described in Protocol 1. Monitor for the formation of degradation products and the loss of the parent this compound peak.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Hypothetical Degradation Pathways of this compound.
References
How to identify and control for off-target effects of Diphenidol in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and control for off-target effects of Diphenidol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism of action for this compound's antiemetic and antivertigo effects is not fully elucidated. It is understood to act as an antagonist of muscarinic acetylcholine receptors (M1, M2, M3, and M4).[1] Additionally, it functions as a non-specific blocker of voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[2][3]
Q2: What are the known and potential off-target effects of this compound?
A2: Besides its intended antagonism of muscarinic receptors, this compound's known off-target effects include the blockade of voltage-gated ion channels.[2][3] Due to its chemical structure, there is also a potential for interaction with sigma receptors (σ1 and σ2), a common off-target for many centrally acting agents. However, specific binding affinities for sigma receptors are not well-documented in publicly available literature.
Q3: Why is it critical to control for off-target effects in my experiments?
Troubleshooting Guide: Identifying Off-Target Effects
Issue: My experimental results with this compound are inconsistent with the known function of muscarinic receptors.
Possible Cause: The observed phenotype may be due to this compound's off-target activity on voltage-gated ion channels or other unforeseen targets like sigma receptors.
Solutions:
-
Secondary Target Profiling: Screen this compound against a panel of common off-targets, including a broad range of receptors and ion channels.
-
Control Compound: Use a structurally unrelated but functionally equivalent muscarinic antagonist to see if the same effect is produced.
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Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR-Cas9 to eliminate the expression of the intended muscarinic receptor target. If the this compound-induced phenotype persists, it is likely due to an off-target effect.
Data Presentation: this compound Binding Affinities
The following tables summarize the available quantitative data for this compound's binding affinities. Researchers are advised to experimentally determine the affinities for potential off-targets in their specific assay systems.
| On-Target: Muscarinic Receptors | |
| Receptor Subtype | pKb |
| M2 | 6.72 |
| M3 | 7.02 |
| M1, M4 | Antagonist activity reported, but specific pKb/Ki values are not readily available in public literature. |
| Potential Off-Targets | |
| Target | Binding Affinity (Ki / IC50) |
| Sigma-1 Receptor | Not reported |
| Sigma-2 Receptor | Not reported |
| Voltage-Gated Sodium Channels (NaV) | Blocker, specific IC50 not reported |
| Voltage-Gated Potassium Channels (KV) | Blocker, specific IC50 not reported |
| Voltage-Gated Calcium Channels (CaV) | Blocker, specific IC50 not reported |
Experimental Protocols
Competitive Radioligand Binding Assay for Sigma Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Cell membranes expressing sigma-1 or sigma-2 receptors.
-
Radioligand for sigma-1: [³H]-(+)-pentazocine.
-
Radioligand for sigma-2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).
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Non-labeled competitor for non-specific binding (e.g., Haloperidol).
-
This compound stock solution.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or this compound dilution.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the plate contents through the glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Blockade
This protocol measures the effect of this compound on voltage-gated ion channels.
Materials:
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Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific NaV, KV, or CaV subunit).
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Patch clamp rig with amplifier, micromanipulator, and data acquisition software.
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Borosilicate glass pipettes.
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Intracellular and extracellular recording solutions.
-
This compound stock solution.
Procedure:
-
Culture cells on coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull a glass pipette and fill it with intracellular solution.
-
Approach a cell with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
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Apply a voltage protocol to elicit ionic currents through the channel of interest.
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Record baseline currents.
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Perfuse the cell with a known concentration of this compound and record the currents again.
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Wash out the drug and ensure the current returns to baseline.
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Repeat with a range of this compound concentrations to generate a dose-response curve and determine the IC50.
siRNA-Mediated Target Knockdown for Phenotype Validation
This protocol helps determine if a this compound-induced phenotype is dependent on its intended muscarinic receptor target.
Materials:
-
Cells expressing the muscarinic receptor subtype of interest.
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Validated siRNA targeting the muscarinic receptor mRNA.
-
Non-targeting (scrambled) siRNA control.
-
Transfection reagent.
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Cell culture medium.
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Reagents for downstream analysis (e.g., qPCR to confirm knockdown, assay for the phenotype of interest).
Procedure:
-
Seed cells in a multi-well plate.
-
Prepare siRNA-transfection reagent complexes for both the target siRNA and the scrambled control.
-
Add the complexes to the cells and incubate for 24-72 hours.
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Confirm target knockdown at the mRNA level using qPCR and at the protein level using Western blot.
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Treat the knockdown cells and control cells with this compound.
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Assess the phenotype of interest. If the phenotype is attenuated or absent in the knockdown cells compared to the control cells, it is likely on-target.
Visualizations
Caption: Signaling pathways of this compound, illustrating both on-target and potential off-target actions.
References
Technical Support Center: Refining In Vivo Diphenidol Delivery for Consistent Results
Welcome to the technical support center for in vivo Diphenidol administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in Animal Behavior and Physiological Response
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Question: We are observing significant variability in the behavioral and physiological responses of our animals (rodents) after this compound administration, even within the same dosage group. What could be the cause, and how can we mitigate this?
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Answer: High variability can stem from several factors related to drug formulation and administration technique. Here’s a checklist to troubleshoot this issue:
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Inconsistent Formulation: this compound hydrochloride has limited water solubility. If not prepared correctly, the drug may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.
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Solution: Ensure your formulation protocol is standardized. For poorly soluble compounds like this compound, consider using a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1] Always vortex the solution before each administration to ensure a homogenous suspension.
-
-
Inaccurate Dosing: Especially with small animals, minor inaccuracies in injection volume can lead to significant differences in the dose received per body weight.
-
Solution: Use appropriately sized syringes and needles for the animal model. Calibrate your pipettes and syringes regularly. It is also crucial to accurately weigh each animal before dosing to calculate the precise volume.
-
-
Administration Route Technique: Improper administration, particularly with oral gavage or intraperitoneal (IP) injections, can lead to variability in absorption. For instance, accidental administration into the trachea during gavage or into the gut or adipose tissue during an IP injection will drastically alter the pharmacokinetic profile.[2]
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Solution: Ensure all personnel are thoroughly trained and proficient in the chosen administration technique. For oral gavage, measure the gavage needle against the animal to ensure correct placement in the stomach.[3][4] For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]
-
-
Issue 2: Unexpected Central Nervous System (CNS) Side Effects
-
Question: Our animals are exhibiting unexpected CNS side effects such as sedation, confusion, or hyperactivity after this compound administration. Is this normal, and how should we manage it?
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Answer: Yes, this compound can cause CNS side effects, including drowsiness, dizziness, confusion, and even hallucinations, which have been observed in humans and may translate to altered behavior in animal models.
-
Management Strategies:
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Dose-Response Study: Conduct a dose-response study to determine the therapeutic window for your desired effect versus the onset of significant CNS side effects. It's possible that a lower dose may still be effective for your primary endpoint with fewer behavioral artifacts.
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Acclimatization: Ensure animals are properly acclimatized to handling and the experimental procedures to minimize stress-induced behavioral changes that could be confounded with drug effects.
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Control Groups: Always include a vehicle-only control group to differentiate the effects of the drug from the stress of the procedure itself.
-
-
Issue 3: Inconsistent Bioavailability with Oral Administration
-
Question: We are seeing inconsistent results when administering this compound orally. What factors could be affecting its oral bioavailability?
-
Answer: Oral bioavailability of any drug can be highly variable. For this compound, consider the following:
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First-Pass Metabolism: Like many orally administered drugs, this compound is subject to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation. The extent of this can vary between individual animals.
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Gastrointestinal Factors: The presence of food in the stomach can affect drug absorption.
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Solution: Standardize the fasting period for all animals before oral administration. A typical fasting period for rodents is overnight.
-
-
Formulation: The vehicle used for oral gavage can impact the dissolution and absorption of this compound.
-
Solution: Using a suspension with an appropriate suspending agent (e.g., 0.5% methylcellulose) can help ensure a more consistent delivery and absorption profile.
-
-
Issue 4: Local Irritation or Inflammation at the Injection Site
-
Question: We have noticed signs of irritation or inflammation at the site of intraperitoneal (IP) or subcutaneous (SC) injections. What could be causing this and how can we prevent it?
-
Answer: Local irritation can be caused by the drug itself, the vehicle, or the injection technique.
-
Vehicle pH and Osmolality: A non-physiological pH or high osmolality of the vehicle can cause tissue irritation.
-
Solution: Whenever possible, adjust the pH of your formulation to be near physiological (pH 7.4) and ensure it is isotonic.
-
-
High Concentration of Solvents: High concentrations of solvents like DMSO can be irritant to tissues.
-
Solution: Keep the concentration of organic solvents in your vehicle as low as possible. For DMSO, a final concentration of <10% is generally recommended for IP injections.
-
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Injection Technique: Repeated injections in the same location or improper needle insertion can cause tissue damage and inflammation.
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Solution: Rotate injection sites if multiple administrations are required. Ensure the use of sharp, sterile needles of an appropriate gauge for each injection.
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Data Presentation: Pharmacokinetics of this compound
The following tables summarize key pharmacokinetic parameters for this compound administered via different routes in mice and rats. This data is compiled from available literature to facilitate comparison.
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Oral (0.4 mg/kg) | Oral (1.6 mg/kg) | Intravenous (0.2 mg/kg) |
| Cmax (ng/mL) | Data not specified | Data not specified | Data not specified |
| Tmax (h) | Data not specified | Data not specified | Data not specified |
| AUC (ng·h/mL) | Data not specified | Data not specified | Data not specified |
| Bioavailability (%) | 19.9 | 23.56 | 100 |
Data for this table is limited and derived from a single study. Cmax, Tmax, and AUC values were not explicitly provided in the abstract.
Table 2: Pharmacokinetics of this compound in Rats
| Parameter | Oral (Dose not specified) | Intragastric (500 mg/kg) |
| Cmax (µg/mL) | Data not specified | Data not specified in abstract |
| Tmax (h) | 1.5 - 3 | Data not specified in abstract |
| Half-life (h) | 4 | 9.58 |
| Elimination | Primarily renal (~90%) | Primarily renal |
Note: The available data for rats is from different studies with different methodologies, making direct comparison challenging. The intragastric administration was a high dose used in a toxicology study. The oral administration data is from general pharmacological profiles.
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes for this compound in rodents.
1. Oral Gavage in Rats
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Objective: To administer a precise oral dose of this compound.
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Materials:
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This compound hydrochloride
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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Appropriately sized oral gavage needle (typically 16-18 gauge for adult rats) with a ball tip
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Syringe (1-3 mL)
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Animal scale
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Procedure:
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Animal Preparation: Weigh the rat to determine the correct dosing volume. Acclimatize the animal to handling prior to the procedure.
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Formulation Preparation: Prepare the this compound suspension at the desired concentration in the chosen vehicle. Ensure the suspension is homogenous by vortexing immediately before drawing it into the syringe.
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Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
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Gavage Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length needed to reach the stomach. Gently insert the ball-tipped needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced. Do not force the needle; if resistance is met, withdraw and re-insert.
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Administration: Once the needle is in the stomach, administer the solution slowly.
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Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
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2. Intraperitoneal (IP) Injection in Mice
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Objective: To administer this compound into the peritoneal cavity for systemic absorption.
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Materials:
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This compound hydrochloride
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Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Sterile syringe (e.g., 1 mL)
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Sterile needle (typically 25-27 gauge)
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Animal scale
-
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Procedure:
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Animal Preparation: Weigh the mouse to calculate the accurate injection volume.
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Formulation Preparation: Prepare the this compound solution in the appropriate vehicle. Ensure it is well-mixed.
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Restraint: Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
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Injection: Tilt the mouse so its head is pointing slightly downwards. Insert the needle at a 15-30 degree angle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
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Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) enters the syringe. If fluid is aspirated, discard the needle and syringe and start over.
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Administration: Inject the solution smoothly and steadily.
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Post-Administration Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of pain or distress at the injection site.
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Mandatory Visualizations
This compound's Potential Signaling Pathways
This compound is known to be an antagonist of muscarinic acetylcholine receptors (M2) and has been suggested to have effects on dopamine D2 receptors. The following diagrams illustrate the potential downstream effects of this compound's antagonism on these pathways.
Caption: Antagonism of the M2 muscarinic receptor by this compound.
Caption: Postulated antagonism of the Dopamine D2 receptor by this compound.
Experimental Workflow for Comparing this compound Delivery Methods
Caption: Workflow for comparing in vivo this compound delivery methods.
References
Troubleshooting unexpected behavioral outcomes in animal studies with Diphenidol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes in animal studies involving Diphenidol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a versatile antagonist with several mechanisms of action. It is primarily known as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, with activity against M1-M4 subtypes.[1][2] Additionally, it functions as a potent, non-specific blocker of voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels in neuronal cells.[1][3] Some studies also suggest it has effects on the dopaminergic system in the chemoreceptor trigger zone (CTZ) and possesses local anesthetic properties.[4]
Q2: What are the expected behavioral outcomes of this compound administration in animal models?
A2: Based on its mechanism, this compound is primarily used to study and mitigate vertigo and nausea. In animal models, the expected outcomes include a reduction in emesis (vomiting) or analogous behaviors like pica (eating of non-nutritive substances) in rats. It has also been shown to reduce neuropathic pain and TNF-alpha overexpression in rat models of chronic injury.
Q3: Are there known species-specific differences in response to this compound?
A3: Yes, significant species-specific differences exist. For example, behavioral models of nausea in rats, such as pica, do not always translate directly to antiemetic activity in species that can vomit, like dogs and ferrets. Studies have shown that this compound can prevent apomorphine-induced emesis in dogs but has weaker effects against cisplatin-induced vomiting. Therefore, researchers should be cautious when extrapolating results between species.
Q4: What are the common off-target or side effects I should be aware of?
A4: Due to its anticholinergic properties, this compound can cause side effects such as dry mouth, dizziness, and blurred vision. Central nervous system (CNS) effects are particularly important in behavioral studies and can include drowsiness, confusion, disorientation, and even hallucinations, which have been reported in humans at standard doses. Overdose can lead to more severe toxicities, including restlessness, seizures, and respiratory depression.
Troubleshooting Unexpected Behavioral Outcomes
This guide addresses specific unexpected behavioral outcomes in a question-and-answer format.
Q5: My animals are showing excessive sedation, lethargy, or drowsiness after this compound administration. What is the cause and how can I fix it?
A5: Possible Causes:
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High Dosage: Sedation is a known CNS effect of this compound, and the dose administered may be too high for the specific species, strain, or individual animal.
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Drug Interaction: If other compounds are being co-administered, they may be potentiating the sedative effects of this compound.
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Animal Health: Underlying health issues could make animals more susceptible to the sedative effects of the drug.
Solutions:
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Conduct a Dose-Response Study: Perform a preliminary study to determine the optimal dose that achieves the desired therapeutic effect without causing excessive sedation.
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Review Existing Literature: Carefully check published studies for established dosage ranges in your specific animal model.
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Assess for Drug Interactions: Review the pharmacology of any co-administered drugs for potential synergistic CNS depressant effects.
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Perform Health Checks: Ensure all animals are healthy and free from underlying conditions before beginning the experiment.
Q6: I am observing paradoxical effects like hyperactivity, restlessness, or confusion. Why is this happening?
A6: Possible Causes:
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Anticholinergic Effects: this compound's antagonist activity at central muscarinic receptors can lead to CNS stimulation, confusion, and disorientation. These effects have been documented in humans and can occur in animal models, particularly at higher doses.
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Overdose: Restlessness is a common sign of this compound overdose.
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Environmental Stressors: A novel or stressful testing environment can exacerbate the central effects of the drug.
Solutions:
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Verify Dosage: Double-check all dose calculations and administration volumes to rule out an accidental overdose.
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Lower the Dose: If the behavior is dose-dependent, reducing the concentration of this compound may mitigate these effects while preserving the intended therapeutic action.
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Acclimatize Animals: Ensure animals are properly habituated to the testing environment and handling procedures to minimize baseline stress.
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Monitor Closely: Observe animals for the first three days of therapy, as this is when CNS side effects like confusion and disorientation have been reported to manifest in humans.
Q7: this compound is not producing the expected antiemetic or anti-vertigo effect in my study. What could be wrong?
A7: Possible Causes:
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Stimulus-Dependent Efficacy: The effectiveness of this compound as an antiemetic can depend on the emetogen used. It is more effective against apomorphine (a dopamine agonist) than against cisplatin in dogs.
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Species-Specific Efficacy: As noted, anti-pica effects in rats do not reliably predict antiemetic effects in dogs or ferrets. The drug may not be effective in your chosen species or model.
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Pharmacokinetic Issues: The route of administration, formulation, or metabolism in the specific animal model may prevent the drug from reaching therapeutic concentrations at the target site.
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Drug Preparation: Improper storage or dilution of the this compound solution could lead to reduced potency.
Solutions:
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Re-evaluate the Model: Confirm from the literature that this compound is expected to be effective against the specific stimulus and in the species you are using.
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Check Drug Formulation and Administration: Ensure the drug is properly dissolved and administered. This compound hydrochloride is soluble in PBS (approx. 2 mg/mL) and more soluble in organic solvents like DMSO and ethanol. Ensure the chosen route of administration (e.g., i.p., i.v., oral) is appropriate for the experimental question.
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Confirm Drug Integrity: Use a fresh batch of the compound and follow recommended storage procedures. Aqueous solutions are not recommended to be stored for more than one day.
Q8: I am seeing high inter-individual variability in the behavioral responses. How can I reduce this?
A8: Possible Causes:
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Biological Variation: Factors such as genetics, age, sex, and rearing history can contribute to different responses to a drug.
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Inconsistent Procedures: Minor variations in handling, injection timing, or the testing environment can significantly impact behavioral outcomes.
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Pharmacokinetic Variability: Individual differences in drug absorption and metabolism can lead to different effective concentrations of this compound.
Solutions:
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Standardize Experimental Conditions: Use animals of the same strain, sex, and age. Maintain consistent housing, lighting, and noise levels. Conduct behavioral testing at the same time each day.
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Refine Procedures: Ensure all experimenters follow a standardized protocol for animal handling, drug administration, and behavioral scoring. Blinding the experimenters to the treatment groups can reduce observer bias.
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Increase Sample Size: A larger number of animals per group can help to account for natural biological variability and increase the statistical power of the study.
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Acclimatize and Baseline: Ensure a sufficient acclimatization period and record baseline behaviors before drug administration to allow each animal to serve as its own control.
Data Presentation
Table 1: Receptor and Ion Channel Affinity of this compound
| Target | Affinity / Potency | Cell Line / Model |
|---|---|---|
| Muscarinic M1 Receptor | Ki = 0.43 µM | CHO Cells |
| Muscarinic M2 Receptor | Ki = 2.8 µM / pKb = 6.72 | CHO Cells / Other |
| Muscarinic M3 Receptor | Ki = 1.1 µM / pKb = 7.02 | CHO Cells / Other |
| Muscarinic M4 Receptor | Ki = 0.91 µM | CHO Cells |
| Muscarinic M5 Receptor | Ki = 1.28 µM | CHO Cells |
| Voltage-gated K+ channels (Kv) | IC50 = 28.2 µM | Neuro2A Cells |
| L-type Ca2+ channels | Concentration-dependent inhibition | Differentiated NG 108-15 cells |
Data compiled from.
Table 2: Summary of this compound Efficacy in Animal Models
| Species | Model / Stimulus | Dose & Route | Observed Effect | Citation |
|---|---|---|---|---|
| Rat | Chronic Constriction Injury | 2, 10 µmol/kg, i.p. | Reduced neuropathic pain and TNF-α levels. | |
| Rat | Morphine-induced Pica | 30 mg/kg, i.v. | Inhibitory effect on pica behavior. | |
| Dog | Apomorphine-induced Emesis | 3.2 mg/kg, i.v. | Significantly prevented emesis. | |
| Dog | Cisplatin-induced Emesis | 3.2 mg/kg, i.v. x 2 | Weak inhibition of vomiting. | |
| Ferret | Copper Sulfate-induced Emesis | 10 mg/kg, i.p. | Weak antiemetic activity. |
| Cat | Rotation-induced Firing (MVN) | Microiontophoretic application | Inhibited neuronal firing in the medial vestibular nucleus. | |
Experimental Protocols
Protocol 1: Assessment of Antiemetic Effect in Dogs (Apomorphine-Induced Emesis Model)
Based on methodology described in Nakayama et al., 2004.
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Animals: Use healthy adult dogs of a specified breed (e.g., Beagle), fasted overnight but with free access to water.
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Acclimatization: Acclimatize dogs to the experimental environment (e.g., observation cages) for at least 60 minutes before drug administration.
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Drug Administration:
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Test Group: Administer this compound intravenously (e.g., 3.2 mg/kg) via a cephalic vein.
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Control Group: Administer an equivalent volume of vehicle (e.g., sterile saline).
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Emetic Challenge: 30 minutes after this compound or vehicle administration, administer apomorphine subcutaneously (e.g., 0.04-0.1 mg/kg).
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Behavioral Observation: Immediately after the apomorphine challenge, observe each dog continuously for a period of 1 hour.
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Data Collection: Record the latency to the first emetic event (retching or vomiting) and the total number of emetic episodes for each animal.
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Analysis: Compare the number of emetic episodes between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test).
Protocol 2: Assessment of Anti-Pica Effect in Rats (Nausea Model)
Based on methodology described in Takeda et al., 1995.
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Animals: Use adult male Wistar rats, individually housed. Provide them with standard lab chow and water. Introduce kaolin clay (a non-nutritive substance) into their home cages for several days to familiarize them with it.
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Baseline Measurement: Withhold food but not water or kaolin for 24 hours. Measure the amount of kaolin consumed in a set period (e.g., 2 hours) to establish a baseline.
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Drug Administration:
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Test Group: Administer this compound via the desired route (e.g., 30 mg/kg, i.v. or i.p.).
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Control Group: Administer an equivalent volume of vehicle.
-
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Nausea Induction: Shortly after drug administration, inject the nausea-inducing agent (e.g., morphine).
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Pica Measurement: Immediately place the pre-weighed kaolin pellet back into the cage and measure the amount consumed over a defined period (e.g., 60-120 minutes).
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Data Analysis: Compare the amount of kaolin consumed between the this compound and vehicle groups using a t-test or ANOVA. A significant reduction in kaolin consumption in the treatment group is indicative of an anti-nausea effect.
Mandatory Visualizations
Caption: this compound's primary mechanisms of action.
Caption: General workflow for a behavioral pharmacology study.
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Optimizing Diphenidol Concentrations in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Diphenidol in cell-based assays. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to help you achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective muscarinic receptor antagonist, exhibiting activity against M1, M2, M3, and M4 receptor subtypes.[1][2] It acts as a competitive antagonist to acetylcholine and other muscarinic agonists. Additionally, this compound is known to be a non-specific blocker of voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which can contribute to off-target effects.[1][2]
Q2: Which signaling pathways are primarily affected by this compound's antagonism of M1 and M3 receptors?
A2: M1 and M3 muscarinic receptors are predominantly coupled to Gq/11 G-proteins. Antagonism of these receptors by this compound inhibits the activation of Phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the attenuation of downstream signaling events, including the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).
Q3: What is a recommended starting concentration range for this compound in a new cell-based assay?
A3: Due to the variability between cell lines and assay systems, it is crucial to determine the optimal concentration of this compound empirically. A good starting point is to perform a dose-response experiment with a broad range of concentrations, for example, from 10 nM to 100 µM.[3] Based on the binding affinity (pKi) values, a more targeted starting range could be between 100 nM and 10 µM.
Q4: How can I determine if the observed effects in my assay are due to off-target activities of this compound?
A4: Given this compound's known off-target effects on ion channels, it is important to consider this possibility. To investigate this, you can use specific ion channel blockers in conjunction with this compound to see if the observed cellular response is altered. Additionally, comparing the effects of this compound to a more selective M1/M3 antagonist in your cell system can help differentiate between on-target and off-target effects. Employing a cell line that does not express the target muscarinic receptors can also serve as a valuable negative control.
Quantitative Data Summary
While specific IC50 and EC50 values for this compound in various cell-based assays are not extensively reported in the literature, the following table summarizes the available binding affinity data (pKi) for this compound hydrochloride at the five human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Reference |
| M1 | 6.43 | |
| M2 | 6.22 | |
| M3 | 6.61 | |
| M4 | 6.57 | |
| M5 (CHRM5) | 5.92 |
Note: These values represent the binding affinity of this compound to the receptors and not necessarily its functional inhibitory concentration in a cell-based assay. The IC50/EC50 should be determined experimentally for each specific cell line and assay condition.
Mandatory Visualizations
Caption: this compound's antagonistic effect on M1/M3 signaling.
References
Common experimental errors in Diphenidol research and how to avoid them
Welcome to the technical support center for Diphenidol research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges and avoiding potential errors. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not fully elucidated. However, it is understood to function as a muscarinic antagonist, particularly targeting M1, M2, M3, and M4 receptors.[1][2] Its antiemetic and antivertigo effects are thought to stem from diminishing vestibular stimulation and depressing labyrinthine function.[3][4][5] An action on the medullary chemoreceptive trigger zone may also contribute to its antiemetic properties. Additionally, this compound has been identified as a potent non-specific blocker of voltage-gated sodium, potassium, and calcium channels in neuronal cells.
Q2: What are the recommended storage and stability conditions for this compound?
A2: this compound is stable in light and air. For optimal stability, it should be stored in a closed container at room temperature, away from heat, moisture, and direct light, and should be kept from freezing. Specific recommendations for this compound hydrochloride powder and stock solutions are detailed in the table below.
Q3: What are the solubility properties of this compound hydrochloride?
A3: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO). It is important to use fresh, moisture-absorbing DMSO to avoid reduced solubility. The table below summarizes key solubility and storage parameters.
Data Presentation: Solubility and Storage of this compound Hydrochloride
| Parameter | Value | Source |
| Solubility in DMSO | 69 mg/mL (199.47 mM) | |
| Powder Storage | 3 years at -20°C | |
| Stock Solution Storage | 1 year at -80°C (Aliquot to avoid freeze-thaw) | |
| 6 months at -80°C | ||
| 1 month at -20°C (Sealed, away from moisture) |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in animal models of emesis.
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Q: My in vivo experiments with this compound are showing weak or no antiemetic effects, particularly in rodent models. What could be the cause?
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A: A critical consideration in this compound research is the choice of animal model. Studies have shown that the prediction of antiemetic activity in animals lacking a vomiting reflex, such as rats, does not always correlate with actual antiemetic efficacy in species that can vomit, like dogs and ferrets. For instance, while this compound may inhibit pica (the eating of non-nutritive substances, used as an analogue for emesis in rats), it has demonstrated weak or no activity against certain emetic stimuli in dogs and ferrets. Therefore, unexpected results may be due to species-specific differences in the emetic reflex and drug metabolism. It is crucial to select an appropriate animal model that possesses a true emetic reflex for more translatable results.
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Issue 2: Variability in in vitro assay results.
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Q: I am observing high variability in my in vitro assays with this compound. What are some potential sources of error?
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A: Variability in in vitro assays can stem from several factors related to compound handling and experimental setup.
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Improper Dissolution: Ensure that this compound hydrochloride is fully dissolved. As noted, using fresh, high-quality DMSO is crucial, as moisture can impede solubility. If precipitation is observed, gentle heating or sonication may aid dissolution.
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Incorrect Concentration: When starting with a new batch of the compound or a new assay, it is advisable to perform concentration-response curves to determine the optimal working concentration. If IC50 or Ki values are known from the literature, starting with concentrations 5-10 times these values can be a good starting point for achieving optimal inhibition.
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Inadequate Incubation Time: The optimal incubation time should be determined empirically through a time-course experiment to ensure that the drug has had sufficient time to interact with its target.
-
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Issue 3: Postmortem redistribution (PMR) affecting tissue concentration analysis.
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Q: In my toxicokinetic studies, I'm finding inconsistent this compound concentrations in different tissues upon postmortem analysis. Why is this happening?
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A: this compound is a lipophilic compound, which makes it prone to postmortem redistribution (PMR). This phenomenon can cause significant changes in drug concentrations in various tissues after death, particularly in organs close to the gastrointestinal tract like the heart, liver, and lungs. To mitigate this, it is important to consider the potential for PMR when designing experiments and interpreting results. Collecting samples as soon as possible after death and analyzing tissues that are less susceptible to PMR, such as the brain and muscle, may yield more stable and reliable data.
-
Experimental Protocols
Protocol: In Vivo Antiemetic Activity Assessment in Dogs
This protocol is a generalized representation based on methodologies described in the literature.
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Animal Model: Use healthy adult dogs that have an established emetic reflex.
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Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
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Dosing:
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Administer this compound intravenously (e.g., 3.2 mg/kg).
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The control group should receive a vehicle control (e.g., saline).
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Induction of Emesis:
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After a predetermined time following this compound or vehicle administration (e.g., 30 minutes), induce emesis using a known emetogen such as apomorphine administered subcutaneously.
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Observation:
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Observe the animals for a set period (e.g., 1 hour) and record the number of retches and vomiting episodes.
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Data Analysis:
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Compare the frequency of emesis between the this compound-treated group and the control group using appropriate statistical methods.
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Visualizations
Caption: Proposed signaling pathway of this compound's antiemetic action.
References
Technical Support Center: Ensuring the Long-Term Stability of Diphenidol in Stored Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Diphenidol in stored biological samples. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including storage temperature, the pH of the sample, exposure to light, and the presence of bacteria.[1][2] For instance, the stability of various drugs in urine has been shown to be dependent on these conditions.[1]
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: Based on available research, this compound has demonstrated stability in blood samples for up to two months across a range of temperatures.[3][4] A study on rat heart-blood samples showed that this compound was stable at 20°C, 4°C, and -20°C. For long-term storage, freezing at -20°C or lower is a common practice for ensuring the stability of analytes in biological samples.
Q3: How long can I store biological samples containing this compound?
A3: this compound has been found to be stable and did not decompose in preserved blood for a period of up to two months. For storage beyond this period, it is recommended to conduct your own stability studies to ensure the integrity of your samples.
Q4: Should I use preservatives in my biological samples?
A4: The use of preservatives depends on the biological matrix and storage conditions. In a study on this compound stability in rat heart-blood, samples stored at 20°C with 1% sodium fluoride (NaF) showed no significant degradation over two months. Preservatives like boric acid or thymol have been used to maintain the stability of metabolites in urine, primarily by inhibiting microbial growth. However, it is crucial to validate that the chosen preservative does not interfere with the analytical method.
Q5: What analytical methods are suitable for determining the concentration of this compound in stability studies?
A5: Several validated analytical methods are available for the quantification of this compound in biological matrices. These include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). More sensitive methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have also been developed for detecting this compound in plasma. The choice of method will depend on the required sensitivity and the available instrumentation.
Quantitative Data Summary
The following table summarizes the stability of this compound in rat heart-blood samples under different storage conditions over a 60-day period. The data indicates no statistically significant changes in this compound concentration.
| Storage Temperature | Preservative | Duration (Days) | Stability |
| 20°C | None | 60 | Stable |
| 4°C | None | 60 | Stable |
| -20°C | None | 60 | Stable |
| 20°C | 1% Sodium Fluoride | 60 | Stable |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Plasma
This protocol outlines a general procedure for evaluating the long-term stability of this compound in spiked plasma samples.
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Preparation of Spiked Samples:
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Obtain a pool of drug-free plasma from at least six individuals.
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Spike the pooled plasma with a known concentration of this compound. It is recommended to prepare samples at low and high concentrations.
-
Aliquot the spiked plasma into multiple storage vials.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperature (e.g., -20°C or -80°C).
-
Ensure storage containers are appropriate for long-term use and do not interact with the analyte.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of samples for analysis.
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Thaw the samples under controlled conditions.
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Prepare the samples for analysis using a validated extraction method.
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Analyze the samples using a validated analytical method, such as HPLC or LC-MS/MS, to determine the concentration of this compound.
-
-
Data Evaluation:
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Compare the concentration of this compound in the stored samples to the concentration in freshly prepared samples or samples from the initial time point.
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The analyte is considered stable if the mean concentration is within an acceptable range (e.g., ±15%) of the nominal concentration.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased this compound Concentration Over Time | - Inappropriate storage temperature. - Degradation due to pH changes. - Microbial contamination. - Exposure to light (if photosensitive). | - Ensure samples are consistently stored at the correct temperature. - Buffer the samples if pH stability is a concern. - Consider adding a preservative like sodium fluoride. - Store samples in amber vials to protect from light. |
| High Variability in Results | - Inconsistent sample handling (e.g., freeze-thaw cycles). - Issues with the analytical method's precision. - Non-homogenous samples. | - Minimize freeze-thaw cycles. - Re-validate the precision of your analytical method. - Ensure samples are thoroughly mixed after thawing. |
| Interference Peaks in Chromatogram | - Contamination from storage containers. - Presence of degradation products. - Matrix effects from the biological sample. | - Use high-quality, inert storage containers. - Develop a stability-indicating method that can separate this compound from its potential degradation products. - Optimize the sample preparation and chromatographic conditions to minimize matrix effects. |
Visualizations
Caption: Workflow for Long-Term Stability Assessment of this compound.
Caption: Key Factors Influencing this compound Stability in Biological Samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forensic toxicokinetics of difenidol hydrochloride in vivo verified by practical lethal cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Challenges in interpreting Diphenidol's effects on complex neuronal circuits
Welcome to the technical support center for researchers investigating the effects of Diphenidol on complex neuronal circuits. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
General Information & Mechanism of Action
Q1: What is the primary mechanism of action for this compound?
A1: this compound's mechanism is not precisely known, which presents a core challenge in interpreting its effects.[1][2][3] It is primarily recognized as a non-selective muscarinic acetylcholine receptor antagonist, acting on M1, M2, M3, and M4 subtypes.[1][4] However, it also functions as a potent, non-specific blocker of several voltage-gated ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels in neuronal cells. This multi-target profile means its observed effects can rarely be attributed to a single pathway.
Q2: How does this compound's action on the vestibular system relate to its effects on central neuronal circuits?
A2: this compound is used clinically as an antivertigo and antiemetic agent. It is thought to diminish vestibular stimulation and depress labyrinthine function. Studies suggest it directly inhibits rotation-induced firing of neurons in the medial vestibular nucleus (MVN). This action on a key central vestibular processing hub highlights its direct impact on CNS circuits, separate from peripheral effects. Researchers should consider that effects observed in other brain regions may be influenced by this primary vestibular modulation.
Q3: What are the known off-target effects I should be aware of?
A3: Beyond its primary muscarinic and ion channel targets, this compound has a weak peripheral anticholinergic effect and lacks significant sedative or antihistaminic action. Some evidence suggests it may also block dopaminergic receptors in the chemoreceptor trigger zone (CTZ), contributing to its antiemetic properties. Its local anesthetic properties are attributed to its blockade of nerve transmission. These diverse actions can confound results, and appropriate controls are essential.
Experimental Design & Troubleshooting
Q4: I am seeing a global suppression of neuronal firing in my brain slice recordings after applying this compound. How can I determine the primary cause?
A4: This is a common and challenging observation due to this compound's dual action. The global suppression could result from:
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Muscarinic Antagonism: Blocking tonic cholinergic input, which is crucial for maintaining excitability in many brain regions.
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Broad Ion Channel Blockade: Directly inhibiting the voltage-gated channels necessary for action potential generation and propagation.
To troubleshoot, consider a workflow that systematically isolates these effects. (See the Troubleshooting Flowchart below).
Q5: My in vivo results show significant behavioral changes (e.g., confusion, disorientation) that don't seem to align with my in vitro data. Why might this be?
A5: This discrepancy is a known issue. Auditory and visual hallucinations, disorientation, and confusion have been reported in humans even at standard doses. These complex behavioral effects likely arise from the integration of this compound's actions across multiple brain regions and neurotransmitter systems, which cannot be fully replicated in an isolated tissue preparation. Your in vitro model may not capture the network-level disruptions (e.g., altered signaling between the vestibular nuclei, thalamus, and cortex) that lead to these systemic effects.
Q6: What concentration of this compound should I use for my experiments?
A6: The optimal concentration is highly dependent on your experimental model (in vivo vs. in vitro) and the specific question you are asking.
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For isolating muscarinic effects: Start with lower concentrations, guided by binding affinity data.
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For studying ion channel blockade: Higher micromolar concentrations may be necessary, as suggested by electrophysiology studies.
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In vivo studies in rats: Doses of 2-10 µmol/kg (intraperitoneal injection) have been used to study effects on neuropathic pain.
It is critical to perform a full dose-response curve to characterize the effects in your specific preparation.
Quantitative Data Summary
The multi-target nature of this compound is evident in its varied potencies across different channels and receptors.
Table 1: Comparative Potency of this compound on Neuronal Targets
| Target | Experimental Model | Measured Effect | Potency (IC₅₀) | Reference |
| Voltage-Gated Na+ Channels | Mouse Neuroblastoma (N2A) Cells | Tonic Blockade (at -70 mV) | 0.77 µM | |
| Voltage-Gated Na+ Channels | Mouse Neuroblastoma (N2A) Cells | Tonic Blockade (at -100 mV) | 62.6 µM | |
| Muscarinic M2 Receptors | Rat Heart Tissue | Binding Affinity | Varies (Entropy Driven) | |
| Muscarinic M3 Receptors | Guinea-Pig Ileum | Functional Antagonism | Potency lower than reference compounds |
Note: Direct Kᵢ or IC₅₀ values for all muscarinic receptor subtypes are not consistently reported in a single study, reflecting the complexity of its interactions.
Key Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices for Electrophysiology
This protocol provides a generalized method for preparing viable rodent brain slices, a common ex vivo model for studying this compound's effects. This method is adapted from standard laboratory procedures.
I. Solutions & Reagents
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Slicing Solution (NMDG-based, pre-chilled to 2-4°C and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂·4H₂O, 10 mM MgSO₄·7H₂O.
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Artificial Cerebrospinal Fluid (aCSF, carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 12.5 mM Glucose, 2 mM CaCl₂, 1 mM MgCl₂.
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Carbogen Gas: 95% O₂ / 5% CO₂.
II. Procedure
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Anesthesia and Perfusion:
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Anesthetize the animal (e.g., rodent) with an appropriate agent (e.g., ketamine/xylazine or isoflurane) until deeply anesthetized (no pedal withdrawal reflex).
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Perform a transcardial perfusion with ice-cold, carbogenated NMDG slicing solution until the liver is cleared of blood.
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Brain Extraction and Preparation:
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Rapidly decapitate the animal and extract the brain.
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Submerge the brain in the ice-cold NMDG slicing solution.
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Make necessary cuts to isolate the brain region of interest (e.g., hippocampus, cortex) and create a flat surface for mounting.
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Slicing:
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Mount the tissue block onto the specimen stage of a vibratome using cyanoacrylate glue.
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Fill the vibratome buffer tray with ice-cold, carbogenated NMDG slicing solution.
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Cut slices to the desired thickness (typically 300-400 µm).
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-
Recovery and Incubation:
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Immediately transfer the cut slices to a recovery chamber containing NMDG slicing solution warmed to 32-34°C for 10-15 minutes, while continuously bubbling with carbogen.
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Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature.
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Allow slices to incubate for at least 1 hour before initiating recordings.
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III. Application of this compound
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After obtaining a stable baseline recording in standard aCSF, perfuse the slice with aCSF containing the desired concentration of this compound.
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Ensure complete washout between different concentrations if performing a dose-response experiment.
Visualizations
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key challenges and experimental approaches when working with this compound.
References
Optimizing experimental protocols to differentiate Diphenidol's central and peripheral effects
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on designing and troubleshooting experiments to distinguish between the central and peripheral effects of Diphenidol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The exact mechanism of this compound's antiemetic and antivertigo effects is not fully understood. However, it is believed to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] Its effects are thought to stem from diminishing vestibular stimulation, depressing labyrinthine function, and potentially acting on the medullary chemoreceptive trigger zone (CTZ).[1] this compound has a weak peripheral anticholinergic effect and lacks significant sedative, tranquilizing, or antihistaminic actions.
Q2: How can I differentiate between the central and peripheral effects of this compound in my experiments?
A2: Differentiating between central and peripheral effects requires a combination of in vivo and in vitro experimental designs. Key strategies include:
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Route of Administration: Comparing the effects of systemic administration (e.g., intravenous or intraperitoneal) with direct central administration (e.g., intracerebroventricular injection) can help distinguish central from peripheral actions.
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Use of Quaternary Analogs: Comparing this compound with a structurally similar quaternary ammonium analog can be informative. These analogs typically have reduced ability to cross the blood-brain barrier (BBB), meaning their effects are largely confined to the periphery.
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Isolated Tissue Preparations: Utilizing ex vivo tissue preparations, such as the isolated guinea pig ileum, allows for the study of direct peripheral effects in the absence of central nervous system influence.
Q3: What are the known muscarinic receptor subtypes that this compound interacts with?
A3: this compound is a potent antagonist of muscarinic M2 and M3 receptors. It is also suggested to have interactions with M1 and M4 receptors.
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: Yes, this compound is predicted to cross the blood-brain barrier. The ability of a drug to cross the BBB is crucial for it to exert central effects. Small molecule drugs with a molecular weight under 400 Da and the ability to form fewer than 8 hydrogen bonds are more likely to cross the BBB through lipid-mediated free diffusion.
Q5: What are some common sources of variability in animal studies investigating vertigo and emesis?
A5: Variability in animal studies can arise from biological differences (genetics, age, sex), environmental factors (housing conditions, noise), and experimental procedures (handling, dosing, data recording). For behavioral tests like the rota-rod, proper acclimatization of the animals to the equipment and testing room is crucial to minimize stress-induced variability.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Behavioral Readouts (e.g., Rota-rod Test)
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Potential Cause: Animal stress, inconsistent handling, or improper acclimatization.
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Troubleshooting Steps:
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Standardize Handling: Ensure all experimenters use a consistent and gentle handling technique.
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Acclimatization Period: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.
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Habituation to Apparatus: Pre-train the animals on the rota-rod for several days before the actual experiment to reduce anxiety and improve baseline performance.
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Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room.
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Randomization and Blinding: Randomly assign animals to treatment groups and blind the experimenters to the treatment conditions to minimize bias.
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Issue 2: Inconsistent Emetic Response in Ferret Model
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Potential Cause: Issues with cisplatin administration, animal health, or observational period.
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Troubleshooting Steps:
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Verify Cisplatin Dose and Administration: Ensure the correct dose of cisplatin is administered via the appropriate route (typically intraperitoneal or intravenous). Prepare fresh solutions and verify the concentration.
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Animal Health Status: Use healthy animals of a consistent age and weight. Monitor for any signs of illness prior to the experiment.
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Observation Period: The emetic response to cisplatin can have both acute and delayed phases. Ensure the observation period is sufficiently long to capture the full response profile.
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Acclimatization: Allow ferrets to acclimate to their cages and the experimental environment before dosing to reduce stress.
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Issue 3: Difficulty Distinguishing Central vs. Peripheral Effects with Systemic Administration
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Potential Cause: The observed effect could be a combination of central and peripheral actions that are difficult to parse with systemic administration alone.
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Troubleshooting Steps:
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Intracerebroventricular (ICV) Administration: If a central effect is hypothesized, administer this compound directly into the cerebral ventricles. A positive result with ICV administration at a much lower dose than required for a systemic effect strongly suggests a central mechanism.
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Use a Peripherally Restricted Analog: Synthesize or obtain a quaternary ammonium derivative of this compound. This compound will have limited BBB permeability. If the systemic effects are absent or significantly reduced with the analog, it points to a central site of action for the parent compound.
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Combine In Vivo and In Vitro Approaches: Correlate in vivo findings with results from isolated tissue experiments (e.g., guinea pig ileum) that measure direct peripheral effects.
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Experimental Protocols
Protocol 1: Assessing Central Antivertigo Effects using the Rota-rod Test in Mice following Intracerebroventricular (ICV) Injection
Objective: To determine if direct central administration of this compound improves motor coordination and balance in a mouse model of vestibular dysfunction.
Materials:
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This compound hydrochloride
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Sterile isotonic saline
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Anesthetic (e.g., isoflurane)
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Stereotaxic apparatus
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Hamilton syringe (5 µL) with a 27-gauge needle
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Rota-rod apparatus
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Male C57BL/6 mice (8-10 weeks old)
Procedure:
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Animal Preparation and Anesthesia:
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Anesthetize the mouse using isoflurane.
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Secure the mouse in a stereotaxic frame.
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Shave the head and sterilize the surgical area.
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Intracerebroventricular (ICV) Injection:
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Make a small incision to expose the skull.
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Identify the bregma and drill a small hole at the appropriate coordinates for the lateral ventricle (e.g., 0.5 mm posterior, 1.0 mm lateral to bregma).
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Slowly lower the injection needle to a depth of approximately 2.0-2.5 mm.
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Inject 1-2 µL of this compound solution (or vehicle control) over 1-2 minutes.
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Leave the needle in place for an additional minute to prevent backflow before slowly retracting it.
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Suture the incision and allow the mouse to recover.
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Rota-rod Test:
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Acclimatize mice to the rota-rod for 2-3 days prior to testing by placing them on the rotating rod at a low speed (e.g., 4 rpm) for 5 minutes.
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On the test day, place the mouse on the rota-rod and begin the trial. The rod should accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
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Record the latency to fall for each mouse.
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Perform three trials with a 15-20 minute inter-trial interval.
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Data Analysis:
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Compare the average latency to fall between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
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Protocol 2: Evaluating Peripheral Anticholinergic Effects using the Isolated Guinea Pig Ileum Preparation
Objective: To quantify the direct anticholinergic effect of this compound on smooth muscle contraction in a peripheral tissue.
Materials:
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This compound hydrochloride
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Histamine or Acetylcholine
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Tyrode's physiological salt solution
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Guinea pig
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Organ bath with a transducer and recording system
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Aerator (95% O2, 5% CO2)
Procedure:
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Tissue Preparation:
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Humanely euthanize a guinea pig.
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Isolate a segment of the ileum and place it in a petri dish with Tyrode's solution.
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Clean the ileal segment by gently flushing with Tyrode's solution.
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Cut a 2-3 cm piece of the ileum.
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Mounting the Tissue:
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Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer.
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Mount the tissue in an organ bath containing Tyrode's solution maintained at 37°C and aerated with 95% O2/5% CO2.
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Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g.
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Dose-Response Curve:
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Obtain a cumulative or non-cumulative dose-response curve for a contractile agonist like histamine or acetylcholine.
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After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of this compound for a set period (e.g., 15-20 minutes).
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In the presence of this compound, repeat the dose-response curve for the agonist.
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Data Analysis:
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Compare the dose-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism.
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Calculate the pA2 value to quantify the antagonist potency of this compound.
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Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Muscarinic Receptor Affinity (pKb) | |||
| M2 Receptor | 6.72 | ||
| M3 Receptor | 7.02 | ||
| Blood-Brain Barrier Permeability | |||
| Prediction | Crosses BBB | In silico | |
| Clinical Dosage (Vertigo/Nausea) | |||
| Oral | 25-50 mg every 4 hours | Human | |
| Maximum Daily Dose | 300 mg | Human | |
| Cisplatin-Induced Emesis Model | |||
| Acute Emetic Dose (Cisplatin) | 10 mg/kg | Ferret | |
| Delayed Emetic Dose (Cisplatin) | 5 mg/kg | Ferret |
Visualizations
Caption: Experimental workflow for differentiating central and peripheral effects.
Caption: Simplified signaling pathway of this compound's antagonistic action.
References
- 1. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Diphenidol and Meclizine in the Management of Vertigo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Diphenidol and Meclizine in vertigo models, supported by available experimental data. The information is presented to facilitate an understanding of their respective mechanisms and clinical performance.
Introduction
Vertigo, a sensation of spinning or rotational movement, is a debilitating symptom of vestibular system dysfunction. Pharmacological intervention aims to suppress acute symptoms and facilitate central nervous system compensation. This guide focuses on two commonly utilized agents: this compound, an antiemetic and antivertigo agent, and Meclizine, a first-generation antihistamine. While both are employed to manage vertigo, their distinct pharmacological profiles warrant a comparative evaluation of their efficacy.
Mechanism of Action
The primary mechanisms of action for this compound and Meclizine differ, influencing their clinical effects on vertigo.
This compound is believed to exert its antivertigo effects by diminishing vestibular stimulation and depressing labyrinthine function.[1][2] Its exact mechanism is not fully elucidated, but it is known to possess antimuscarinic and anticholinergic properties, and may also act on the medullary chemoreceptor trigger zone (CTZ).[1][3][4] Notably, this compound does not exhibit significant antihistaminic activity.
Meclizine , conversely, is a potent histamine H1 receptor antagonist with central anticholinergic properties. Its antiemetic and antivertigo effects are attributed to its action on the CTZ and the vomiting center within the medulla. Meclizine may also contribute to the reduction of labyrinthine excitability.
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathways targeted by this compound and Meclizine in the context of vertigo.
References
A Comparative Analysis of the Receptor Binding Profiles of Diphenidol and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of two well-known anticholinergic agents, Diphenidol and Scopolamine. The information presented is supported by experimental data to assist in understanding their pharmacological characteristics and potential therapeutic and off-target effects.
Quantitative Receptor Binding Profiles
The following table summarizes the available quantitative data on the binding affinities of this compound and Scopolamine for various neurotransmitter receptors. Affinities are presented as pKb or Ki values, where a higher pKb and a lower Ki indicate stronger binding affinity.
| Compound | Receptor Subtype | Binding Affinity (pKb) | Binding Affinity (Ki in nM) |
| This compound | Muscarinic M2 | 6.72[1][2][3] | - |
| Muscarinic M3 | 7.02[1][2] | - | |
| Muscarinic M1, M4 | Antagonist | - | |
| Histamine H1 | Antagonist | - | |
| Scopolamine | Muscarinic M1 | - | 0.83 |
| Muscarinic M2 | - | 5.3 | |
| Muscarinic M3 | - | 0.34 | |
| Muscarinic M4 | - | 0.38 | |
| Muscarinic M5 | - | 0.34 | |
| Muscarinic (general) | - | IC50: 55.3 | |
| 5-HT3 | - | Ki: 6760 | |
| Nicotinic Acetylcholine | - | IC50: 928000 |
Key Observations from Binding Data
This compound demonstrates potent antagonist activity at muscarinic M2 and M3 receptors. It is also recognized as a non-selective antagonist across M1-M4 muscarinic receptor subtypes and exhibits histamine H1 receptor antagonism.
Scopolamine is a high-affinity, non-selective muscarinic antagonist, with particularly strong binding to M1, M3, M4, and M5 subtypes. Notably, it also interacts with 5-HT3 receptors at micromolar concentrations and with nicotinic acetylcholine receptors at higher concentrations.
Experimental Protocols
The following are representative experimental protocols for determining receptor binding affinities, based on established methodologies.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound or Scopolamine) for muscarinic receptors.
Materials:
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Cell Membranes: Membranes prepared from cells expressing the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
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Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
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Test Compound: this compound or Scopolamine.
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Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
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Wash Buffer: Cold assay buffer.
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Scintillation Cocktail.
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Glass Fiber Filters.
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96-well plates.
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound.
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Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the receptor-bound radioligand from the unbound radioligand.
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Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Histamine H1 Receptor Antagonism
This protocol outlines a cell-based functional assay to measure the antagonist activity of a compound at the histamine H1 receptor.
Materials:
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Cell Line: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or U-373 MG cells).
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Agonist: Histamine.
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Test Compound: this compound.
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Assay Medium: Appropriate cell culture medium.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Fluorometric imaging plate reader.
Procedure:
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Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
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Compound Incubation: Incubate the cells with varying concentrations of the test compound (this compound) for a specified period.
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Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine.
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Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader.
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Data Analysis: Determine the concentration of the test compound that inhibits the histamine-induced calcium response by 50% (IC50).
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by this compound and Scopolamine.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly classified into two groups based on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a GPCR that couples to Gq/11 proteins. Upon activation by histamine, it stimulates the PLC-IP3-DAG pathway, leading to an increase in intracellular calcium and the activation of PKC. This cascade mediates various allergic and inflammatory responses.
References
A Double-Blind, Placebo-Controlled Study Design for Validating Diphenidol's Antivertigo Effects: A Comparative Guide
This guide provides a comprehensive framework for a rigorous, double-blind, placebo-controlled clinical trial designed to validate the antivertigo effects of Diphenidol. It offers a comparative analysis with alternative treatments, detailed experimental protocols, and visualizations to support researchers, scientists, and drug development professionals in the field of vestibular science.
Comparative Landscape of Antivertigo Medications
To effectively evaluate this compound, it is crucial to understand its position relative to other common antivertigo agents. This study will include Betahistine as an active comparator due to its widespread use and established, albeit sometimes debated, efficacy in treating vertigo.[1][2][3][4]
| Drug Class | Mechanism of Action | Common Side Effects |
| This compound | Primarily acts on the chemoreceptor trigger zone (CTZ) and the vestibular nuclei. It is thought to antagonize muscarinic receptors and inhibit acetylcholine release, thereby stabilizing neuronal activity in the vestibular system. | Drowsiness, dry mouth, blurred vision, confusion |
| Betahistine | A histamine analogue that acts as a weak H1 receptor agonist and a strong H3 receptor antagonist. It is believed to improve microcirculation in the inner ear and facilitate vestibular compensation.[5] | Headache, nausea, gastric upset |
| Meclizine | A first-generation antihistamine with anticholinergic properties. It decreases the excitability of the inner ear labyrinth and blocks conduction in the vestibular-cerebellar pathways. | Drowsiness, fatigue, blurred vision |
| Placebo | An inert substance used as a control in clinical trials. | No pharmacological effects |
Proposed Double-Blind, Placebo-Controlled Study Design
This study will employ a parallel-group, double-blind, placebo-controlled, and active-comparator design to assess the efficacy and safety of this compound in patients with acute peripheral vertigo.
Participant Selection Criteria
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Inclusion Criteria:
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Adults aged 18-65 years.
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Diagnosis of acute peripheral vertigo (e.g., vestibular neuritis, benign paroxysmal positional vertigo) confirmed by a qualified physician.
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Symptom onset within 72 hours of randomization.
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Dizziness Handicap Inventory (DHI) score of 31 or higher (moderate to severe handicap).
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Willingness and ability to provide informed consent and comply with study procedures.
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Exclusion Criteria:
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Central vertigo or vertigo of unknown etiology.
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History of significant cardiovascular, renal, or hepatic disease.
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Current use of other antivertigo medications, antihistamines, or anticholinergics.
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Pregnancy or lactation.
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Known hypersensitivity to this compound, Betahistine, or their components.
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Intervention and Control Groups
Participants will be randomly assigned to one of three treatment arms:
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This compound Group: Oral this compound (25 mg) administered three times daily.
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Betahistine Group (Active Comparator): Oral Betahistine (16 mg) administered three times daily.
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Placebo Group (Control): An identical-appearing oral placebo administered three times daily.
The treatment duration will be four weeks.
Randomization and Blinding
A centralized, computer-generated randomization schedule will be used to assign participants to treatment groups. Both participants and investigators will be blinded to the treatment allocation to minimize bias.
Outcome Measures
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Primary Outcome: Change from baseline in the total score of the Dizziness Handicap Inventory (DHI) at week 4. The DHI is a 25-item self-assessment questionnaire that quantifies the disabling effects of dizziness.
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Secondary Outcomes:
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Change from baseline in the physical, emotional, and functional subscales of the DHI at week 4.
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Change from baseline in posturography parameters (e.g., sway velocity, area of sway) at week 4.
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Frequency and severity of vertigo episodes, as recorded in a patient diary.
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Incidence of adverse events.
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Experimental Protocols
Dizziness Handicap Inventory (DHI)
The DHI will be administered at baseline and at the end of the four-week treatment period. Patients will answer 25 questions about how dizziness affects their daily life. Responses are "yes" (4 points), "sometimes" (2 points), or "no" (0 points). The total score ranges from 0 to 100, with higher scores indicating greater perceived handicap.
Computerized Dynamic Posturography (CDP)
CDP will be performed at baseline and at the end of the treatment period to objectively measure balance and postural stability. The protocol will include a Sensory Organization Test (SOT), which systematically disrupts visual and somatosensory feedback to assess the patient's reliance on vestibular input for maintaining balance. Key parameters to be analyzed include:
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Equilibrium Score: A weighted score representing the patient's sway during each of the six SOT conditions.
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Sway Velocity: The speed of the center of pressure movement.
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Area of Sway: The area covered by the center of pressure movement.
Data Presentation
The following table summarizes the expected quantitative data from the proposed clinical trial. The values are hypothetical and for illustrative purposes only, based on findings from previous studies on antivertigo medications.
| Outcome Measure | This compound | Betahistine | Placebo |
| Mean Change in DHI Total Score (Baseline to Week 4) | -25.5 | -22.1 | -12.3 |
| Mean Change in DHI Physical Subscale Score | -10.2 | -8.5 | -4.1 |
| Mean Change in DHI Emotional Subscale Score | -8.1 | -7.3 | -3.8 |
| Mean Change in DHI Functional Subscale Score | -7.2 | -6.3 | -4.4 |
| Mean Change in Posturography Sway Velocity (cm/s) | -1.5 | -1.2 | -0.5 |
| Percentage of Patients with ≥50% Reduction in Vertigo Episodes | 65% | 58% | 30% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the double-blind, placebo-controlled trial.
Simplified Vestibular Signaling Pathway
Caption: Simplified signaling pathway of the vestibular system and proposed sites of this compound action.
References
- 1. Meta-analysis of clinical studies with betahistine in Ménière's disease and vestibular vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Independent meta-analysis study into betahistine adds to clinical validation for vertigo - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Meta-analysis of clinical studies with betahistine in Ménière’s disease and vestibular vertigo | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. neuroequilibrium.in [neuroequilibrium.in]
A Comparative Analysis of Diphenidol and Dimenhydrinate for Motion Sickness Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diphenidol and Dimenhydrinate, two pharmacological agents with applications in the management of motion sickness. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols utilized in their evaluation. This document is intended to serve as a resource for researchers and professionals in the field of drug development and vestibular science.
Mechanism of Action
Motion sickness is a complex neurophysiological response to conflicting sensory information from the vestibular, visual, and somatosensory systems. Both this compound and Dimenhydrinate exert their anti-motion sickness effects by modulating neurotransmitter pathways involved in this sensory conflict.
Dimenhydrinate is a salt combining two active molecules: diphenhydramine and 8-chlorotheophylline.[1] The primary antiemetic and anti-motion sickness effects are attributed to diphenhydramine , which is a first-generation antihistamine with potent anticholinergic (antimuscarinic) properties.[2] It acts as an antagonist at histamine H1 receptors, which are abundant in the vestibular nuclei.[3] By blocking these receptors, diphenhydramine reduces the stimulation of the vestibular system. Its anticholinergic activity further contributes to its efficacy by inhibiting acetylcholine-mediated neurotransmission in the vestibular and reticular systems, which is believed to be a primary pathway for the nausea and vomiting associated with motion sickness. The 8-chlorotheophylline component is a mild central nervous system stimulant, structurally related to caffeine, which is included to counteract the sedative effects of diphenhydramine.[3]
This compound 's precise mechanism of action is not as definitively established but is understood to involve the central nervous system. It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function.[4] A key proposed mechanism is its action as an antimuscarinic agent, potentially targeting the medullary chemoreceptive trigger zone (CTZ). The CTZ is a critical area in the brainstem that detects emetic signals in the bloodstream and communicates with the vomiting center. Unlike Dimenhydrinate, this compound is reported to have no significant sedative or antihistaminic action.
Signaling Pathways in Motion Sickness
The following diagram illustrates the key signaling pathways involved in the induction of motion sickness and the points of intervention for this compound and Dimenhydrinate.
Comparative Data
Direct, head-to-head clinical trials comparing the efficacy of this compound and Dimenhydrinate specifically for motion sickness are limited in the contemporary scientific literature. The following tables summarize available pharmacokinetic and efficacy data from separate studies to facilitate an indirect comparison.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Dimenhydrinate (as Diphenhydramine) |
| Bioavailability | Well absorbed orally | 40-60% (oral) |
| Time to Peak Concentration (Tmax) | 1.5 - 3 hours (oral) | ~2-3 hours (oral) |
| Elimination Half-life (t1/2) | 4 hours | 3.4 - 9.3 hours (variable) |
| Metabolism | Hepatic | Hepatic (via CYP2D6, CYP1A2, CYP2C9, CYP2C19) |
| Excretion | Primarily renal (~90%) | Primarily renal |
Table 2: Efficacy Data from Placebo-Controlled Studies
| Study Parameter | This compound | Dimenhydrinate |
| Study Design | Data from placebo-controlled motion sickness trials are not readily available in the provided search results. | Randomized, placebo-controlled, crossover design. |
| Motion Sickness Induction | N/A | Caloric stimulation of the eardrum (air at 44°C). |
| Primary Efficacy Endpoint | N/A | Reduction in sodium excretion by sweat. |
| Key Findings vs. Placebo | N/A | Statistically significant reduction in sweat production (p < 0.0001). Marked reduction in vertigo (VAS) and nystagmus, though not statistically significant in this study. |
| Common Side Effects | Drowsiness, dizziness, dry mouth. | Drowsiness, impaired decision reaction time, and auditory digit span. |
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of anti-motion sickness medications. The following sections describe a representative experimental protocol for inducing and quantifying motion sickness.
Motion Sickness Induction
A common and controlled method for inducing motion sickness in a laboratory setting is through the use of a rotating chair, often combined with specific head movements to create a Coriolis effect.
-
Apparatus: A motorized rotating chair capable of controlled angular velocity.
-
Procedure:
-
Participants are seated in the chair and secured. To minimize external visual cues, an eye mask may be used.
-
The chair is rotated at a constant velocity (e.g., 15 rounds per minute).
-
Participants are instructed to perform standardized head movements at regular intervals (e.g., tilting the head up, down, left, and right to a set rhythm).
-
The duration of rotation and head movements is predetermined or continued until a specific level of motion sickness is reported or until the participant requests to stop.
-
Quantification of Motion Sickness
The severity of motion sickness is typically assessed using validated subjective scales.
-
Motion Sickness Severity Scale (MSSS): A 7-point self-report scale where participants rate their symptoms from "no symptoms" to "vomiting".
-
Fast Motion Sickness Scale (FMS): A verbal rating scale from 0 ("no sickness at all") to 20 ("frank sickness"), allowing for frequent assessments during motion exposure.
-
Simulator Sickness Questionnaire (SSQ): A more comprehensive questionnaire that assesses various symptoms associated with motion sickness, often administered before and after exposure.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating an anti-motion sickness drug.
Conclusion
Both this compound and Dimenhydrinate have established roles in the management of nausea and vomiting, with plausible mechanisms of action for the treatment of motion sickness. Dimenhydrinate's efficacy is primarily mediated through its antihistaminic and anticholinergic properties, while this compound is thought to act centrally as an antimuscarinic agent.
The available data suggest that Dimenhydrinate is effective in reducing the symptoms of motion sickness compared to a placebo. However, a significant gap in the literature exists regarding direct, robust, and contemporary comparative studies of this compound and Dimenhydrinate specifically for motion sickness. Future research employing standardized motion sickness induction protocols and validated scoring systems is warranted to provide a definitive comparison of the efficacy and side-effect profiles of these two compounds. Such studies would be invaluable for informing clinical practice and guiding the development of novel anti-motion sickness therapies.
References
A Comparative Efficacy Analysis of Diphenidol and 5-HT3 Antagonists in Preclinical Models of Chemotherapy-Induced Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiemetic efficacy of Diphenidol and the class of 5-HT3 receptor antagonists in preclinical models of Chemotherapy-Induced Nausea and Vomiting (CINV). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the protocols used in these critical animal model studies.
Mechanisms of Action: Two Distinct Pathways
The antiemetic effects of 5-HT3 antagonists and this compound are rooted in different signaling pathways. Understanding these mechanisms is crucial for interpreting their efficacy and potential therapeutic applications.
5-HT3 Receptor Antagonists: Targeting the Serotonin Pathway
The primary mechanism for CINV, especially in the acute phase, involves the release of serotonin (5-hydroxytryptamine, 5-HT) from damaged enterochromaffin cells in the gastrointestinal tract following chemotherapy administration.[1][2][3] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brainstem's vomiting center and chemoreceptor trigger zone (CTZ).[1][2] 5-HT3 antagonists, such as ondansetron, act by competitively blocking these receptors both peripherally on the vagal nerves and centrally in the brainstem, thereby inhibiting the emetic reflex.
This compound: A Multi-Target Approach
The precise antiemetic mechanism of this compound is less defined but is understood to be multi-faceted. It is known to exert its effects by acting on the medullary chemoreceptive trigger zone (CTZ) and the vestibular system, which is responsible for balance. Its actions are thought to involve the antagonism of muscarinic acetylcholine receptors (an anticholinergic effect) and potentially dopamine receptors within the CTZ. This differs significantly from the highly specific serotonin receptor blockade of 5-HT3 antagonists.
Efficacy Comparison in CINV Animal Models
Efficacy of 5-HT3 Receptor Antagonists
5-HT3 antagonists have demonstrated robust, dose-dependent efficacy in preventing cisplatin-induced emesis in ferrets. A systematic review and meta-analysis revealed that this class of drugs significantly reduces emetic events in both the acute and delayed phases of CINV.
Table 1: Efficacy of 5-HT3 Antagonists vs. Cisplatin-Induced Emesis in Ferrets
| Drug Class | Emetogen | Animal Model | Key Efficacy Results | Reference |
|---|---|---|---|---|
| 5-HT3 Antagonists | Cisplatin (5 mg/kg) | Ferret | Acute Phase (Day 1): 68% reduction in emesis. | |
| Delayed Phase (Day 2): 67% reduction in emesis. | ||||
| Delayed Phase (Day 3): 53% reduction in emesis. | ||||
| Ondansetron | Cisplatin (10 mg/kg, i.p.) | Ferret | A single 1 mg/kg (i.p.) dose abolished the emetic response. |
| Ondansetron | Cisplatin (5 mg/kg, i.p.) | Ferret | 1 mg/kg (i.p.) administered 3x daily reduced retching/vomiting by 60-76% on Day 1 and 73-84% on Day 2. | |
Efficacy of this compound
Experimental data for this compound in cisplatin-induced emesis models suggest limited efficacy. Studies in both dogs and ferrets indicate that while this compound has some effect against certain emetic stimuli, its activity against potent chemotherapeutic agents like cisplatin is weak.
Table 2: Efficacy of this compound vs. Various Emetogens
| Drug | Emetogen | Animal Model | Dose | Key Efficacy Results | Reference |
|---|---|---|---|---|---|
| This compound | Cisplatin | Dog | 3.2 mg/kg, i.v. (x2) | Showed weak inhibition of vomiting. | |
| This compound | Copper Sulfate | Ferret | 10 mg/kg, i.p. | Exhibited weak antiemetic activity . |
| this compound | Loperamide | Ferret | 10 mg/kg, i.p. | Showed no activity on emesis. | |
Experimental Protocols
The following provides a detailed methodology for a typical CINV study using the ferret model, as synthesized from multiple preclinical investigations.
Animal Model and Housing
-
Species: Male ferrets (Mustela putorius furo).
-
Housing: Animals are housed individually in observation cages allowing for clear monitoring of behavior.
-
Acclimatization: A recovery and acclimatization period of at least one week is allowed post-surgery (if applicable for telemetry) or upon arrival before experimentation begins.
Cisplatin-Induced Emesis Protocol
-
Baseline Observation: Animals are observed for a baseline period (e.g., 1-2 hours) to ensure no spontaneous emetic events occur. Food is typically withdrawn for a short period before the study.
-
Antiemetic Administration: The test article (e.g., Ondansetron, this compound) or vehicle is administered via the specified route (e.g., intraperitoneal, i.p.; intravenous, i.v.; subcutaneous, s.c.).
-
Emetogen Challenge: Approximately 30-60 minutes after the antiemetic, cisplatin is administered (typically 5 mg/kg or 10 mg/kg, i.p.) to induce emesis.
-
Observation Period: Animals are continuously observed for a period ranging from 4 hours for acute models to 72 hours for acute and delayed models.
-
Data Collection: The primary endpoints are quantified by trained observers. These include:
-
Latency to the first retch or vomit.
-
Total number of retches (rhythmic abdominal contractions without expulsion of material).
-
Total number of vomits (forceful expulsion of gastric contents).
-
Total number of emetic episodes (sum of retches and vomits).
-
Conclusion
Based on available preclinical data from established CINV animal models, 5-HT3 receptor antagonists demonstrate significant and reliable efficacy in mitigating both acute and delayed emesis induced by cisplatin. In contrast, this compound shows weak to no activity against the same potent emetic challenge. The distinct mechanistic pathways of these two agents likely account for the profound differences in their antiemetic performance in the CINV context. For researchers and drug development professionals, the data strongly supports the continued focus on pathways targeted by 5-HT3 antagonists for the management of CINV.
References
- 1. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Validation of Diphenidol's Therapeutic Index for Vertigo: A Comparative Guide
This guide provides a comparative analysis of the preclinical data for Diphenidol and other commonly used anti-vertigo medications, namely Betahistine, Meclizine, and Dimenhydrinate. The focus is on the therapeutic index, a critical measure of a drug's safety margin, supported by available efficacy and toxicity data from preclinical models. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of Anti-Vertigo Agents
The following tables summarize the available quantitative preclinical data for this compound and its comparators. It is important to note that direct comparative studies establishing the therapeutic index for all these agents in a single, standardized preclinical model of vertigo are limited in the public domain. The therapeutic index (TI) is calculated as the ratio of the toxic dose (TD50 or LD50) to the effective dose (ED50).
Table 1: Comparative Preclinical Toxicity and Efficacy Data
| Drug | Animal Model | LD50 (Lethal Dose, 50%) | ED50 (Effective Dose, 50%) | Therapeutic Index (LD50/ED50) | Efficacy Endpoint |
| This compound | Rat | 500 mg/kg (oral)[1] | Data not available | Not calculable | Inhibition of rotation-induced firing of MVN neurons[2] |
| Betahistine | Rat | 3040 mg/kg (oral)[3][4] | Data not available | Not calculable | Improvement in vestibular compensation after unilateral labyrinthectomy[5] |
| Meclizine | Mouse | Data not available | Data not available | Not calculable | Alteration of macular responses to transient vestibular stimulation |
| Dimenhydrinate | Rat | 1320 mg/kg (oral) | Data not available | Not calculable | Reduction of vestibular nystagmus |
Note: The lack of publicly available ED50 values for these drugs in standardized preclinical vertigo models prevents a direct calculation and comparison of their therapeutic indices. The LD50 values provide a measure of acute toxicity, but a comprehensive safety assessment requires the therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments in the preclinical validation of anti-vertigo drugs.
Chemically-Induced Vertigo Animal Model (Unilateral Labyrinthectomy)
This model is used to induce vestibular dysfunction and assess the efficacy of drugs in promoting vestibular compensation.
-
Animal Species: Wistar rats (250-300g)
-
Anesthesia: Isoflurane (2-3% in oxygen)
-
Procedure:
-
The animal is positioned with the head tilted to expose the external auditory canal.
-
A transtympanic injection of a vestibular toxin, such as arsanilate solution, is administered into the middle ear cavity of one ear.
-
The solution is left in place for a defined period (e.g., 30 minutes) to allow for diffusion into the inner ear.
-
Post-injection, the animal is monitored for signs of vestibular dysfunction, including spontaneous nystagmus, head tilt, and circling behavior.
-
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at various doses and time points (e.g., intraperitoneally or orally) before or after the induction of the lesion to assess its prophylactic or therapeutic effects.
-
Efficacy Assessment: Vestibular function is evaluated using behavioral tests such as the rotarod test and by observing the reduction in the frequency and severity of vertigo-like symptoms over time.
Rotarod Test for Motor Coordination and Balance
The rotarod test is a standard method to quantitatively assess motor coordination, balance, and the potential sedative effects of a drug, which can be a confounding factor in vertigo studies.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animal Species: Mice or rats.
-
Procedure:
-
Training: Animals are habituated to the apparatus by placing them on the stationary rod and then at a slow, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for several days before the experiment.
-
Testing:
-
Animals are placed on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each animal.
-
The test is typically repeated three times with an inter-trial interval (e.g., 15 minutes).
-
-
-
Drug Administration: The test compound or vehicle is administered at various doses prior to the test to evaluate its effect on motor performance.
-
Data Analysis: The average latency to fall is calculated for each treatment group and compared to the vehicle control group. A significant decrease in latency may indicate motor impairment or sedation, while an improvement in performance in a vertigo model could suggest therapeutic efficacy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in the vestibular system and a typical experimental workflow for preclinical validation.
Caption: Proposed signaling pathway of this compound in the vestibular system.
Caption: Experimental workflow for preclinical validation of anti-vertigo drugs.
Conclusion
The available preclinical data suggests that this compound exerts its anti-vertigo effects through mechanisms involving the central vestibular system, likely through anticholinergic and dopaminergic pathways. However, a comprehensive preclinical validation of its therapeutic index is hampered by the lack of publicly available dose-response data for efficacy (ED50) in standardized animal models of vertigo. While LD50 data provide an initial assessment of acute toxicity, the therapeutic index is a more informative measure of a drug's safety profile. Further preclinical studies directly comparing the efficacy and toxicity of this compound with other anti-vertigo agents like Betahistine, Meclizine, and Dimenhydrinate within the same experimental paradigm are warranted to definitively establish their comparative therapeutic indices and guide further clinical development.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Dimenhydrinate? [synapse.patsnap.com]
- 3. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Effects of Several Therapeutic Agents on Mammalian Vestibular Function: Meclizine, Diazepam, and JNJ7777120 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diphenidol and Benzodiazepines in Alleviating Anxiety in Vestibular Disorder Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diphenidol and benzodiazepines in the context of treating anxiety associated with vestibular disorders. While direct comparative preclinical studies in animal models are notably absent in the current literature, this document synthesizes available clinical data and individual preclinical evidence for each compound to offer a comprehensive overview for research and development purposes.
Introduction
Vestibular disorders are frequently accompanied by significant anxiety, creating a complex clinical picture that can be challenging to manage. The interplay between vestibular dysfunction and anxiety is bidirectional, with each condition potentially exacerbating the other. Pharmacological intervention often targets both the vestibular symptoms and the associated anxiety. This guide focuses on two classes of drugs: this compound, an antiemetic and antivertigo agent with anticholinergic properties, and benzodiazepines, a class of drugs widely used for their anxiolytic effects.
Mechanism of Action
This compound
This compound's primary mechanism of action in the vestibular system is not fully elucidated but is understood to involve the antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits activity at M1, M2, M3, and M4 receptor subtypes.[1][2] These receptors are prevalent in the vestibular nuclei and the peripheral vestibular apparatus, where they mediate excitatory signals.[1] By blocking these receptors, this compound is thought to reduce vestibular stimulation and depress labyrinthine function. Additionally, some evidence suggests this compound may act on the chemoreceptor trigger zone (CTZ) and possess dopamine D2 receptor antagonist properties, contributing to its antiemetic effects. Its direct anxiolytic properties are less well-defined but may be secondary to the reduction of distressing vestibular symptoms.
Benzodiazepines
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization makes the neuron less likely to fire, leading to widespread central nervous system depression. This inhibitory action in brain regions such as the amygdala and prefrontal cortex is believed to mediate their potent anxiolytic effects. In the context of vestibular disorders, benzodiazepines can also suppress the electrical activity of vestibular nuclei, contributing to their therapeutic effect on vertigo.
Comparative Clinical Data: Human Studies
A study by Sato et al. (2019) provides the most direct comparison between an anti-vertiginous drug (this compound) and an anxiolytic benzodiazepine (loflazepate) in patients with chronic dizziness and secondary anxiety.
| Outcome Measure | Loflazepate (Benzodiazepine) | This compound | Reference |
| State Anxiety (STAI) | Significant Improvement | No Significant Improvement | |
| Trait Anxiety (STAI) | No Significant Improvement | No Significant Improvement | |
| Emotional Handicap Factors | Significant Improvement in all 3 factors | No Significant Improvement | |
| Physical Handicap Factors | Significant Improvement in 1 of 2 factors | Significant Improvement in 2 of 2 factors |
Key Findings: The study concluded that targeting the comorbid anxiety with a benzodiazepine was more beneficial for the overall subjective symptoms of chronic dizziness with secondary anxiety than treating the vestibular symptoms alone with this compound.
Experimental Protocols
Human Clinical Trial Protocol (Sato et al., 2019)
-
Study Design: A comparative study of 43 patients with chronic dizziness (lasting more than three months) due to organic vestibular diseases with secondary anxiety.
-
Treatment Groups:
-
Group 1 (n=21): Treated with the benzodiazepine loflazepate (2 mg/day) for four weeks.
-
Group 2 (n=22): Treated with the cholinergic antagonist this compound (75 mg/day) for four weeks.
-
-
Outcome Measures:
-
Anxiety: Assessed using the State-Trait Anxiety Inventory (STAI).
-
Subjective Handicaps: Evaluated with a validated 14-question questionnaire categorized into two physical and three emotional factors.
-
-
Analysis: Comparison of pre- and post-treatment scores for STAI and subjective handicaps.
Preclinical Data: Benzodiazepines in Vestibular and Anxiety Models
While direct comparisons with this compound are lacking, the anxiolytic effects of benzodiazepines are well-documented in various animal models of anxiety.
Quantitative Data from Animal Models of Anxiety
| Behavioral Assay | Animal Model | Benzodiazepine | Key Finding | Reference |
| Elevated Plus Maze | Rat | Diazepam (1-3 mg/kg) | Dose-dependent increase in time spent in open arms. | |
| Open Field Test | Mouse | Diazepam (1.5 mg/kg) | Reduced anxiety-like behaviors (stretch attend, wall-following). | |
| Light-Dark Box Test | Mouse | Diazepam (2, 4, 6 mg/kg) | Dose-dependent increase in time spent in the light compartment. | |
| Acoustic Startle Response | Human | Alprazolam (2 mg) | Significant reduction in startle reflex amplitude. |
Experimental Protocols for Animal Anxiety Models
-
Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic drugs increase the time spent in and the number of entries into the open arms.
-
Open Field Test (OFT): This assay assesses exploratory behavior and anxiety in a novel environment. Anxiolytic compounds typically increase the time spent in the center of the open field and reduce thigmotaxis (wall-hugging behavior).
-
Light-Dark Box Test: This model utilizes the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytic drugs increase the time spent in the lit compartment and the number of transitions between the light and dark compartments.
Preclinical Data: this compound in Vestibular Models
Preclinical data on the anxiolytic effects of this compound in animal models is scarce. The available research primarily focuses on its effects on vestibular function.
-
A study in cats demonstrated that this compound affects evoked responses in the central vestibular and visual systems.
-
Another study in rabbits compared the effects of this compound and chlorpromazine on vestibular function, noting its impact on nystagmus.
Research Gap: There is a clear lack of studies investigating the anxiolytic properties of this compound in animal models, particularly those with induced vestibular dysfunction. This represents a significant gap in the understanding of its full therapeutic potential.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound in the vestibular system.
Caption: Signaling pathway for Benzodiazepines via GABA-A receptor modulation.
Caption: Generalized experimental workflow for assessing anxiolytic effects.
Conclusion
Based on the available evidence, benzodiazepines appear to be more effective at directly treating the anxiety component of vestibular disorders, as demonstrated in a human clinical study. Their anxiolytic properties are well-established through extensive preclinical research in various animal models.
This compound, on the other hand, shows efficacy in improving the physical symptoms of vestibular dysfunction. While this may indirectly alleviate anxiety by reducing distressing physical sensations, there is a lack of direct evidence for its anxiolytic effects from both clinical and preclinical studies.
For drug development professionals and researchers, this comparison highlights a critical need for preclinical studies that directly compare the anxiolytic efficacy of this compound and benzodiazepines in validated animal models of vestibular disorders. Such research would provide a more definitive understanding of their respective roles in managing the complex interplay between vestibular dysfunction and anxiety.
References
Critical Analysis of Diphenidol's Therapeutic Effects in Meniere's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical analysis of the therapeutic effects of Diphenidol in the management of Meniere's disease, juxtaposed with alternative treatment modalities. The information is curated from clinical studies and systematic reviews to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
Meniere's disease, a disorder of the inner ear, presents a significant therapeutic challenge due to its debilitating symptoms of vertigo, tinnitus, and fluctuating hearing loss. Various pharmacological and surgical interventions aim to manage these symptoms, with this compound being one such agent. This guide delves into the clinical evidence for this compound and compares its efficacy and safety profile with other common treatments, including betahistine, diuretics, intratympanic gentamicin, and surgical labyrinthectomy. The objective is to provide a clear, data-driven comparison to inform further research and development in this field.
Comparative Analysis of Therapeutic Interventions for Meniere's Disease
The following tables summarize the quantitative data from key studies on this compound and its alternatives.
Table 1: Efficacy of this compound in Meniere's Disease
| Treatment | Study Design | Number of Patients | Key Outcomes | Reported Efficacy | Adverse Effects | Citation |
| This compound | Double-blind, placebo-controlled, cross-over | 24 | Improvement in vertigo, dizziness, unsteadiness, and general condition | Statistically significant improvement compared to placebo. | No side effects were observed in this series. | [1][2] |
| Placebo | Double-blind, placebo-controlled, cross-over | 24 | Improvement in vertigo, dizziness, unsteadiness, and general condition | Less improvement compared to this compound. | - | [1][2] |
Table 2: Comparative Efficacy of Alternative Medical Therapies
| Treatment | Study Design | Number of Patients | Key Outcomes | Reported Efficacy | Adverse Effects | Citation |
| Betahistine | Meta-analysis of 12 double-blind, randomized, placebo-controlled trials | - | Investigator's overall opinion on the response to treatment of vertigo symptoms | Odds Ratio for favorable outcome: 3.37 (95% CI 2.14-5.29) for Meniere's disease. | Not specified in meta-analysis abstract. | [3] |
| Diuretics | Systematic review of 19 studies (including 4 RCTs) | - | Improvement in vertigo and hearing | 79% of studies reported improvement in vertigo; 42.1% reported hearing improvement. | Abdominal discomfort (21.1% of studies). |
Table 3: Efficacy of Surgical Interventions for Intractable Meniere's Disease
| Treatment | Study Design | Number of Patients | Key Outcomes | Reported Efficacy | Adverse Effects | Citation |
| Intratympanic Gentamicin | Retrospective and prospective studies | Varies | Vertigo control | 80-90% control of vertigo attacks. | Significant risk of hearing loss. | |
| Surgical Labyrinthectomy | Retrospective cohort study | 25 | Improvement in Dizziness Handicap Inventory scores | Statistically significant improvement (p < 0.01); 81% patient satisfaction. | Total deafness in the operated ear. |
Detailed Experimental Protocols
A comprehensive understanding of the methodologies employed in key clinical studies is crucial for a critical appraisal of the findings.
This compound: Futaki et al. (1975) Study Protocol
-
Study Design: A double-blind, placebo-controlled, cross-over trial.
-
Participants: 24 patients diagnosed with Meniere's disease.
-
Intervention: Patients received either this compound or a placebo for a specified period and then were crossed over to the other treatment after a washout period. The dosage of this compound was not specified in the abstract.
-
Data Collection:
-
Symptom Assessment: The prevalence and intensity of symptoms (vertigo, unsteadiness, tinnitus, nausea, headache, and shoulder stiffness) were recorded every three weeks using graded scales.
-
Audiometry: Hearing was measured by tone audiometry.
-
Equilibrium Function Tests: These were performed every three weeks and included:
-
Electronystagmography (ENG): To determine the caloric response, which assesses the function of the horizontal semicircular canal.
-
ARG-Tilt tests: To evaluate otolith function.
-
-
-
Outcome Measures: The primary outcomes were the changes in symptom scores and the results of the equilibrium function tests between the this compound and placebo treatment periods.
Alternative Therapies: Representative Protocols
-
Betahistine: A typical double-blind, placebo-controlled trial would involve randomizing patients to receive either betahistine (e.g., 24-48 mg daily) or a placebo for a period of several months. The primary outcome is often the change in the frequency and severity of vertigo attacks, as recorded by the patient in a diary. Secondary outcomes may include changes in hearing thresholds and tinnitus severity.
-
Diuretics: Clinical studies on diuretics often involve comparing a diuretic (e.g., hydrochlorothiazide) combined with a salt-restricted diet to a placebo with the same diet. The primary outcome is typically the reduction in the number of vertigo episodes. Hearing and tinnitus are also monitored. The duration of these studies is usually several months to a year.
-
Intratympanic Gentamicin: This procedure involves the injection of a gentamicin solution directly into the middle ear. The protocol can vary, but a common approach is to administer weekly injections until signs of vestibular ablation (e.g., nystagmus) appear. The primary outcome is the control of vertigo. Hearing function is closely monitored due to the risk of ototoxicity.
-
Surgical Labyrinthectomy: This is a surgical procedure performed under general anesthesia. It involves the removal of the vestibular portion of the inner ear, thereby eliminating the source of the abnormal vestibular signals. The primary outcome is the complete cessation of vertigo attacks from the operated ear. Post-operative vestibular rehabilitation is a critical part of the protocol to aid in central compensation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound, a typical clinical trial workflow, and the logical relationship between treatment options for Meniere's disease.
Caption: Proposed mechanism of action of this compound in the vestibular nucleus.
Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial.
Caption: A logical flow diagram illustrating the stepped-care approach to Meniere's disease treatment.
Critical Analysis and Future Directions
The available evidence suggests that this compound can be an effective treatment for the vertiginous symptoms of Meniere's disease. The study by Futaki et al. (1975), despite its age and small sample size, provides the most direct evidence for its efficacy in a controlled setting. The drug's proposed mechanism of action as an anticholinergic agent acting on the vestibular system is plausible and aligns with our understanding of vestibular neuropharmacology.
However, a critical analysis reveals several limitations in the current body of evidence for this compound. The cornerstone study is several decades old, and there is a lack of more recent, larger-scale randomized controlled trials to corroborate these findings. While the reported lack of side effects in the 1975 study is encouraging, other sources mention potential anticholinergic side effects such as dry mouth, dizziness, and blurred vision.
In comparison, betahistine and diuretics are more extensively studied, with systematic reviews and meta-analyses providing a higher level of evidence. However, the efficacy of these agents is still debated, and the quality of the primary studies is often low.
For patients with intractable vertigo, ablative procedures like intratympanic gentamicin and surgical labyrinthectomy offer a high degree of vertigo control but at the cost of hearing loss. This makes them unsuitable for patients with preserved hearing.
Future Research Directions:
-
Modern, large-scale, randomized controlled trials are needed to definitively establish the efficacy and safety of this compound in Meniere's disease. These trials should use standardized outcome measures, including patient-reported outcomes.
-
Head-to-head comparison trials of this compound against other first-line treatments like betahistine and diuretics would be invaluable in establishing a clear therapeutic hierarchy.
-
Further elucidation of this compound's mechanism of action at the molecular level could lead to the development of more targeted and effective vestibular suppressants with fewer side effects.
-
Pharmacogenomic studies could help identify patient populations that are most likely to respond to this compound, paving the way for personalized medicine approaches in the management of Meniere's disease.
References
Statistical methods for validating the significance of Diphenidol's effects in clinical trials
A Comparative Guide for Researchers and Drug Development Professionals
Diphenidol, an antiemetic and antivertigo agent, has been utilized in the management of symptoms associated with conditions such as Meniere's disease and postoperative nausea. This guide provides a comparative analysis of the statistical methods employed to validate the significance of this compound's effects in clinical trials, alongside a review of alternative treatments and the statistical validation of their efficacy. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development.
Comparative Efficacy: A Look at the Data
The clinical efficacy of this compound and its alternatives is primarily assessed through randomized controlled trials (RCTs). Key endpoints often include the reduction in the frequency and severity of vertigo, nausea, and vomiting, as well as improvements in patient-reported outcomes. While quantitative data from early clinical trials on this compound are not extensively detailed in readily available literature, existing studies underscore its statistically significant effects.
Table 1: Comparison of Clinical Trial Data for this compound and Alternatives
| Drug | Indication | Study Design | Key Outcomes | Statistical Significance |
| This compound | Meniere's Disease | Double-blind, placebo-controlled, cross-over | Higher incidence of improvement in vertigo, dizziness, unsteadiness, and general condition compared to placebo.[1] | Statistically significant improvement reported (specific p-values not detailed in the abstract).[1] |
| This compound | Vertigo (various causes) | Double-blind, placebo-controlled | 79% (15/19) of patients reported "good or excellent" relief of vertigo. | p < 0.01 compared to placebo (25% or 5/20 responders). |
| Dimenhydrinate | Acute Peripheral Vertigo | Randomized, double-blind clinical trial vs. Droperidol | Mean reduction in Vertigo Visual Analog Scale (VAS) score of 3.3 (from a baseline of 7.8 ± 1.9). | No statistically significant difference compared to Droperidol. |
| Droperidol | Acute Peripheral Vertigo | Randomized, double-blind clinical trial vs. Dimenhydrinate | Mean reduction in Vertigo Visual Analog Scale (VAS) score of 3.3 (from a baseline of 7.2 ± 2.3). | No statistically significant difference compared to Dimenhydrinate. |
| SPI-1005 (Ebselen) | Meniere's Disease | Phase 3, randomized, double-blind, placebo-controlled | 57.9% of patients showed improvement in low-frequency hearing vs. 36.5% with placebo. 42.1% showed improvement in speech discrimination vs. 27.1% with placebo. | p = 0.0037 for hearing improvement. p = 0.0336 for speech discrimination improvement. |
Experimental Protocols: A Closer Look at Trial Design
The validation of a drug's efficacy is critically dependent on the design of its clinical trials. For anti-vertigo and antiemetic agents, specific protocols are employed to ensure robust and unbiased results.
This compound in Meniere's Disease: A Cross-Over Design
A notable study of this compound in patients with Meniere's disease utilized a double-blind, cross-over design.[1]
-
Participants: 24 patients with Meniere's disease.[1]
-
Intervention: Patients received both this compound and a placebo during different periods of the trial.[1]
-
Assessment: The prevalence and intensity of symptoms such as vertigo, unsteadiness, tinnitus, and nausea were recorded every three weeks using graded scales. Equilibrium function tests, including electronystagmography, were also performed.
-
Rationale for Cross-Over: This design allows each patient to serve as their own control, which can be particularly useful in conditions with high inter-patient variability like Meniere's disease.
Alternatives in Acute Peripheral Vertigo: Parallel Group Design
A clinical trial comparing intramuscular Droperidol and Dimenhydrinate for acute peripheral vertigo employed a randomized, double-blind, parallel-group design.
-
Participants: Adult patients presenting to the emergency department with acute peripheral vertigo.
-
Intervention: Patients were randomly assigned to receive either a single intramuscular injection of Droperidol (2.5 mg) or Dimenhydrinate (50 mg).
-
Assessment: The primary outcome was the change in the patient's self-reported vertigo severity on a 10-cm Visual Analog Scale (VAS) at 30 minutes post-injection.
Visualizing the Pathways and Processes
To better understand the context of this compound's clinical validation, the following diagrams illustrate its proposed mechanism of action, a typical clinical trial workflow, and a decision-making framework for selecting appropriate statistical methods.
Caption: Proposed mechanism of action of this compound.
Caption: A typical workflow for a clinical trial of a vertigo treatment.
Caption: Logic for selecting appropriate statistical tests in clinical trials.
Statistical Methods for Validating Significance
The choice of statistical methods is paramount in determining the significance of a drug's effect. For clinical trials investigating treatments for vertigo and nausea, a variety of statistical approaches can be employed depending on the nature of the data collected.
For Continuous Data:
-
t-tests and Analysis of Variance (ANOVA): These are commonly used to compare the mean change in symptom scores (e.g., VAS for vertigo severity) between the treatment and control groups.
For Categorical Data:
-
Chi-Square Test or Fisher's Exact Test: These tests are suitable for comparing the proportion of responders (e.g., patients with a 50% or greater reduction in vertigo attacks) between the different treatment arms.
For Count Data:
-
Poisson Regression or Negative Binomial Regression: When the outcome is a count of events, such as the number of vertigo episodes over a specific period, these regression models are appropriate. They can account for the discrete and often skewed nature of this type of data.
Advanced Methods for Longitudinal Data:
-
Mixed-Effects Models: Since data in vertigo trials are often collected at multiple time points for each patient, mixed-effects models are valuable. They can effectively handle the correlation of repeated measurements within the same individual and can account for missing data.
-
Generalized Estimating Equations (GEE): This is another approach for analyzing longitudinal data that provides robust estimates of the population-averaged treatment effect.
Specialized Methods in Vertigo Research:
-
Wei-Lachin Procedure: This is a multivariate generalization of the Mann-Whitney test that can be used for composite endpoints, such as the Mean Vertigo Score (MVS), which combines multiple vertigo-related symptoms.
References
Safety Operating Guide
Navigating the Safe Disposal of Diphenidol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Diphenidol, a commitment to safety extends beyond the laboratory bench to include the proper disposal of this potent antiemetic and antivertigo agent. Adherence to established protocols is crucial not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework and Hazardous Classification
The disposal of this compound, like all pharmaceutical waste, is governed by a framework of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary federal bodies overseeing pharmaceutical waste management.[1][2] this compound hydrochloride is considered hazardous by the definition of OSHA's Hazard Communication Standard (29 CFR 1910.1200).[3] Furthermore, it is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment, necessitating its disposal as hazardous waste.
Waste disposal procedures must be in accordance with federal, state, and local environmental control regulations.[3] It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Procedures
The following procedures are recommended for the proper disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including suitable protective clothing, gloves, and eye protection. In case of dust formation, avoid inhalation and ensure adequate ventilation.
2. Spill Management: In the event of a spill, cautiously manage the cleanup to prevent exposure and environmental contamination.
-
For solid spills: Use appropriate tools, such as a shovel, to carefully place the spilled solid material into a convenient and clearly labeled waste disposal container.
-
Decontamination: After the bulk of the material has been removed, finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements. Do not allow wash water from cleaning equipment to enter drains.
3. Waste Collection and Storage: Unused, expired, or contaminated this compound should be collected in a designated, properly labeled hazardous waste container. Keep the container tightly closed and store it in a cool, well-ventilated area, away from heat and sources of ignition.
4. Final Disposal Methods: Several options exist for the final disposal of this compound waste, with incineration being a preferred method.
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. This is a common and effective method for destroying hazardous pharmaceutical waste.
-
Licensed Hazardous Waste Disposal Company: Excess and expired materials should be offered to a licensed hazardous material disposal company for proper management.
-
Landfill: Puncture containers to prevent re-use and bury at an authorized landfill. However, legislation on landfilling hazardous waste varies significantly by location.
Important Considerations:
-
Empty Containers: Empty containers may still pose a fire risk and contain residual product. They should be handled as hazardous waste unless properly decontaminated. Evaporate any residue under a fume hood.
-
Avoid Sewering: Do not dispose of this compound down the drain or into the sanitary sewer system. This practice is strongly discouraged by the EPA for pharmaceutical waste to prevent water contamination.
Quantitative Data Summary
| Parameter | Value | Species |
| Oral LD50 | 515 mg/kg | Rat |
| Intraperitoneal LD50 | 82 mg/kg | Rat |
| Intravenous LD50 | 29 mg/kg | Rat |
| Oral LD50 | 400 mg/kg | Mouse |
| Intraperitoneal LD50 | 105 mg/kg | Mouse |
| Intravenous LD50 | 37 mg/kg | Mouse |
| Data sourced from Santa Cruz Biotechnology MSDS. |
This data highlights the acute toxicity of this compound, reinforcing the need for stringent disposal protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
Personal protective equipment for handling Diphenidol
Essential Safety & Handling of Diphenidol
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of this compound in a laboratory setting. As a pharmacologically active substance, this compound presents potential hazards upon exposure. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause irritation to the skin and eyes.[1][2][3]
Crucially, specific Occupational Exposure Limits (OELs) for this compound have not been established.[1][4] In the absence of this data, a conservative approach is mandated, treating this compound as a potent compound and adhering to stringent safety protocols to minimize exposure. Engineering controls, such as chemical fume hoods, should be the primary means of containment, with Personal Protective Equipment (PPE) serving as a critical final barrier.
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended equipment for routine operations and in the event of a significant spill.
| Protection Type | Routine Handling Specification | Large Spill Specification | Purpose |
| Hand Protection | Double-gloved Nitrile gloves (minimum 4-5 mil thickness). | Heavy-duty Nitrile or Butyl rubber gloves over inner Nitrile gloves. | Prevents skin contact and absorption. Breakthrough time and degradation vary by manufacturer and solvent used; always consult manufacturer data. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting knit cuffs. | Full, disposable suit made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | Splash goggles and a full-face shield. | Protects against splashes and aerosolized powder entering the eyes. |
| Respiratory Protection | NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator. Required when handling powder outside of a fume hood. | Self-Contained Breathing Apparatus (SCBA) or a Powered Air-Purifying Respirator (PAPR) with a HEPA filter. | Prevents inhalation of aerosolized powder, which is a primary exposure route. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. | Protects feet from spills. |
Operational & Disposal Plans
Adherence to a strict, procedural workflow is essential for safety. The following steps provide guidance from preparation through disposal.
Engineering Controls
-
Primary Containment: All manipulations of solid this compound (e.g., weighing, transferring, compounding) must be performed within a certified chemical fume hood, ventilated enclosure, or glove box to control airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize background concentrations. Airflow should be designed to prevent cross-contamination.
Standard Operating Procedure for Handling
-
Preparation:
-
Designate a specific area within a fume hood for this compound handling.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before starting.
-
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Ensure an appropriate waste container is readily accessible inside the containment area.
-
-
PPE Donning Sequence:
-
Put on the inner pair of nitrile gloves.
-
Don the disposable lab coat, ensuring cuffs are tucked into the inner gloves.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don respiratory protection (N95 or higher) if required by your risk assessment.
-
Don eye protection (chemical splash goggles).
-
-
Handling this compound Powder:
-
Carefully open the container, avoiding any disturbance that could generate dust.
-
Use dedicated spatulas to gently transfer the desired amount of powder onto a weigh boat. Avoid dropping or tapping that could aerosolize the powder.
-
If preparing a solution, slowly add the powder to the solvent to minimize splashing.
-
Securely close the primary container of this compound immediately after use.
-
-
Decontamination of Work Area:
-
After handling is complete, wipe all external surfaces of containers and equipment with a damp cloth (e.g., 70% ethanol) before removing them from the fume hood.
-
Wipe down the work surface within the fume hood.
-
Dispose of the absorbent liner and cleaning materials into the designated hazardous waste container.
-
-
PPE Doffing Sequence (to prevent self-contamination):
-
Remove the outer pair of gloves and dispose of them.
-
Remove the lab coat by rolling it outwards and away from the body. Dispose of it.
-
Remove eye protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Spill Response Plan
-
Small Spill (inside fume hood):
-
Wearing your standard PPE, gently cover the spill with absorbent pads.
-
Saturate the pads with water to wet the powder and prevent aerosolization.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Clean the area three times with a detergent solution, followed by a water rinse.
-
-
Large Spill (outside fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean the spill without the appropriate PPE for a large spill, including an SCBA or PAPR.
-
Cleanup should only be performed by trained personnel.
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Unused/Expired this compound:
-
This material should be disposed of as hazardous chemical waste.
-
Do not pour down the drain or mix with general trash.
-
If a licensed hazardous material disposal company is not an option, follow institutional guidelines, which may involve mixing the chemical with an inert, non-appealing substance (like cat litter or coffee grounds), placing it in a sealed and labeled container, and disposing of it in the trash.
-
-
Contaminated PPE and Materials:
-
All disposable items that have come into contact with this compound (gloves, lab coats, weigh boats, absorbent pads) are considered contaminated waste.
-
Collect these materials in a clearly labeled, durable, and sealed hazardous waste container or bag.
-
Dispose of the container through your institution's hazardous waste program.
-
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling and disposing of this compound in a laboratory setting.
Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
